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Core Science & Biosynthesis

Foundational

The Versatility of N-Sulfonyl Pyrazoles: A Technical Guide to Their Reactivity in Organic Synthesis

For Immediate Release A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Reactivity and Synthetic Utility of N-Sulfonyl Pyrazoles. N-sulfonyl pyrazoles have emerged as...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Reactivity and Synthetic Utility of N-Sulfonyl Pyrazoles.

N-sulfonyl pyrazoles have emerged as a versatile and highly valuable class of reagents and intermediates in modern organic synthesis. Their unique electronic properties and predictable reactivity patterns have established them as powerful tools in the construction of complex molecular architectures, particularly within the pharmaceutical and agrochemical industries. This in-depth technical guide provides a comprehensive overview of the core reactivity principles of N-sulfonyl pyrazoles, offering field-proven insights and detailed experimental protocols to empower researchers in leveraging these remarkable scaffolds.

Introduction: The Unique Character of N-Sulfonyl Pyrazoles

The N-sulfonyl pyrazole moiety is characterized by a five-membered aromatic pyrazole ring in which one of the nitrogen atoms is substituted with a sulfonyl group (e.g., tosyl, mesyl). This substitution profoundly influences the electronic nature of the pyrazole ring, rendering it a versatile functional group with tunable reactivity. The strong electron-withdrawing nature of the sulfonyl group enhances the electrophilicity of the pyrazole ring and can influence the regioselectivity of various transformations. Furthermore, the N-sulfonyl group can function as both a directing group and a leaving group, opening up a wide array of synthetic possibilities.

The stability of N-sulfonyl pyrazoles, coupled with their diverse reactivity, makes them attractive building blocks in drug discovery. The pyrazole core itself is a privileged scaffold found in numerous FDA-approved drugs, and the addition of the sulfonyl group provides a handle for further functionalization and modulation of physicochemical properties.

Synthesis of N-Sulfonyl Pyrazoles: Building the Foundation

A variety of robust methods have been developed for the synthesis of N-sulfonyl pyrazoles, often starting from readily available precursors.

Cyclization Reactions

One of the most common approaches involves the cyclization of sulfonyl hydrazines with 1,3-dicarbonyl compounds or their equivalents.[1] This method allows for the direct installation of the N-sulfonyl group during the pyrazole ring formation.

Experimental Protocol: Synthesis of N-Sulfonyl Pyrazoles via p-TSA-Promoted Cyclization [1]

A strategy for the rapid synthesis of 3-substituted N-sulfonyl pyrazoles involves the p-TSA-promoted cyclization of sulfonyl hydrazines with N,N-dimethyl enaminones. This method achieves both the formation of the pyrazole ring and the retention of the sulfonyl group.[1]

  • Step 1: To a solution of the N,N-dimethyl enaminone (1.0 mmol) in a suitable solvent such as toluene, add the sulfonyl hydrazine (1.1 mmol) and p-toluenesulfonic acid (p-TSA) (10 mol%).

  • Step 2: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Step 3: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Step 4: Purify the crude product by column chromatography on silica gel to afford the desired 3-substituted N-sulfonyl pyrazole.

Substrate (Enaminone)Sulfonyl HydrazineYield (%)
1-(Dimethylamino)-4,4-dimethyl-1-penten-3-onep-Toluenesulfonyl hydrazine85
3-(Dimethylamino)-1-phenyl-2-propen-1-oneBenzenesulfonyl hydrazine78
3-(Dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-oneMethanesulfonyl hydrazine82

Table 1: Representative yields for the synthesis of 3-substituted N-sulfonyl pyrazoles.[1]

N-Sulfonylation of Pre-formed Pyrazoles

Alternatively, N-sulfonyl pyrazoles can be synthesized by the direct sulfonylation of a pre-formed pyrazole ring. This approach is particularly useful when the desired pyrazole core is more readily accessible than the corresponding 1,3-dicarbonyl precursor.

Experimental Protocol: Synthesis of Pyrazole-4-sulfonyl Chloride and Subsequent Sulfonamides [2][3]

This two-step procedure details the synthesis of a key intermediate, pyrazole-4-sulfonyl chloride, followed by its conversion to a pyrazole-4-sulfonamide.

  • Step 1: Sulfonylation to form Pyrazole-4-sulfonyl Chloride [2][3]

    • To a stirred solution of chlorosulfonic acid (5.5 equiv) in chloroform at 0 °C under a nitrogen atmosphere, slowly add the pyrazole (1.0 equiv) in chloroform.

    • Raise the temperature to 60 °C and continue stirring for 10 hours.

    • Add thionyl chloride (1.32 equiv) at 60 °C over 20 minutes and stir for an additional 2 hours.

    • Monitor the reaction by TLC. Upon completion, cool the reaction to 0-10 °C and quench by adding it to a mixture of dichloromethane and ice-cold water.

    • Separate the organic layer, dry over sodium sulfate, and evaporate under vacuum to obtain the pyrazole-sulfonyl chloride.

  • Step 2: Synthesis of Pyrazole-4-sulfonamide [2][3]

    • Dissolve the amine (1.05 equiv) and diisopropylethylamine (DIPEA) (3.0 equiv) in dichloromethane.

    • Add a solution of the pyrazole-4-sulfonyl chloride (1.0 equiv) in dichloromethane to the mixture at 25-30 °C.

    • Stir the reaction for 16 hours at the same temperature, monitoring by TLC.

    • Upon completion, add cold water and stir for 10 minutes.

    • Separate the organic layer, dry over sodium sulfate, and evaporate under vacuum.

    • Purify the crude product by column chromatography to yield the pure pyrazole-4-sulfonamide.

Pyrazole Starting MaterialAmineOverall Yield (%)
3,5-Dimethyl-1H-pyrazole2-Phenylethylamine50-60
1,3,5-Trimethyl-1H-pyrazole2-(4-Chlorophenyl)ethylamine55-65

Table 2: Representative yields for the two-step synthesis of pyrazole-4-sulfonamides.[2][3]

N-Sulfonyl Pyrazoles as Directing Groups in C-H Functionalization

A significant area where N-sulfonyl pyrazoles have demonstrated immense utility is in directing group-assisted C-H functionalization. The sulfonyl group, in concert with the pyrazole nitrogen, can coordinate to a metal catalyst, enabling the selective activation and functionalization of otherwise inert C-H bonds.

Ortho-Selective Alkenylation of Aryl-Sulfonylpyrazoles

The sulfonylpyrazole moiety can effectively direct the ortho-selective C-H alkenylation of arenes.[4] This transformation provides a powerful method for the synthesis of highly decorated and valuable alkenylated sulfonylpyrazole derivatives.

Experimental Protocol: Palladium-Catalyzed Ortho-Alkenylation of Aryl-Sulfonylpyrazoles [3][4]

  • Step 1: In a reaction vessel, combine the aryl-sulfonylpyrazole (1.0 equiv), Pd(OAc)₂ (10 mol%), Boc-Sar-OH (20 mol%), and silver acetate (2.0 equiv).

  • Step 2: Add the alkene (2.0 equiv) and a suitable solvent, such as 1,4-dioxane.

  • Step 3: Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) and monitor by TLC.

  • Step 4: After completion, cool the reaction, dilute with a suitable organic solvent, and filter through a pad of Celite.

  • Step 5: Concentrate the filtrate and purify the residue by column chromatography to obtain the ortho-alkenylated product.

Aryl-SulfonylpyrazoleAlkeneYield (%)
1-(Phenylsulfonyl)-3-phenyl-1H-pyrazolen-Butyl acrylate70
1-((4-Methylphenyl)sulfonyl)-3-phenyl-1H-pyrazoleStyrene65
1-(Mesitylsulfonyl)-3-phenyl-1H-pyrazoleN-Vinyl-2-pyrrolidinone52

Table 3: Representative yields for the ortho-alkenylation of aryl-sulfonylpyrazoles.[3][4]

The proposed mechanism for this transformation involves the coordination of the palladium catalyst to the sulfonyl oxygen and the pyrazole nitrogen, forming a cyclometalated intermediate. This brings the ortho-C-H bond of the aryl ring in close proximity to the metal center, facilitating its activation. Subsequent migratory insertion of the alkene and reductive elimination afford the final product.

C_H_Activation_Mechanism cluster_0 Catalytic Cycle A Pd(II) Catalyst C Cyclometalated Intermediate A->C Coordination & C-H Activation B Aryl-Sulfonylpyrazole B->C E Alkene Insertion C->E Coordination D Alkene D->E F Reductive Elimination E->F Migratory Insertion G Ortho-Alkenylated Product F->G β-Hydride Elimination H Pd(0) F->H H->A Re-oxidation

Figure 1: Proposed catalytic cycle for the palladium-catalyzed ortho-alkenylation of aryl-sulfonylpyrazoles.

The N-Sulfonyl Group as a Leaving Group: Desulfenylative Olefination

In a fascinating display of reactivity, the sulfonyl group in aryl-sulfonylpyrazoles can transition from a directing group to a leaving group under specific conditions. By simply switching the oxidant from silver acetate to silver tetrafluoroborate (AgBF₄) in the ortho-alkenylation reaction, a desulfenylative olefination occurs, yielding cinnamic acid derivatives.[4]

This transformation highlights the tunable reactivity of the N-sulfonyl pyrazole moiety and provides a novel synthetic route to valuable cinnamic acid derivatives. The presumed mechanism involves the initial ortho-alkenylation followed by an oxidative dearomatization and subsequent elimination of the sulfonylpyrazole group.

Desulfenylative_Olefination A Ortho-Alkenylated Intermediate B Oxidative Dearomatization (AgBF4) A->B C Cationic Intermediate B->C D Elimination of Sulfonylpyrazole C->D E Cinnamic Acid Derivative D->E

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Exploratory

An In-depth Technical Guide to 1-(Methylsulfonyl)-1H-pyrazole: Physicochemical Properties and Solubility Determination

For Researchers, Scientists, and Drug Development Professionals Introduction 1-(Methylsulfonyl)-1H-pyrazole is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a derivative of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Methylsulfonyl)-1H-pyrazole is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a derivative of pyrazole, a core scaffold in numerous pharmacologically active molecules, its physicochemical properties are critical determinants of its behavior in biological systems.[1] This guide provides a comprehensive overview of the molecular weight of 1-(Methylsulfonyl)-1H-pyrazole and a detailed exploration of the principles and methodologies for determining its solubility, a crucial parameter for preclinical development.

Core Physicochemical Properties

A foundational aspect of any chemical entity intended for pharmaceutical application is its molecular weight, which directly influences its diffusion, formulation, and pharmacokinetic profile.

Molecular Weight

The molecular weight of 1-(Methylsulfonyl)-1H-pyrazole has been determined to be 146.17 g/mol .[2] This value is calculated based on its molecular formula, C₄H₆N₂O₂S, and the atomic weights of its constituent atoms.

PropertyValueSource
Molecular FormulaC₄H₆N₂O₂S[2]
Molecular Weight146.17 g/mol [2]
CAS Number262859-70-1

Understanding and Determining Solubility

Expected Solubility Profile of 1-(Methylsulfonyl)-1H-pyrazole

The molecular structure of 1-(Methylsulfonyl)-1H-pyrazole, featuring a polar sulfonyl group and a heterocyclic pyrazole ring, suggests a nuanced solubility profile. The presence of the methylsulfonyl group (-SO₂CH₃) is expected to increase its polarity compared to the parent pyrazole molecule. This may enhance its solubility in polar solvents. However, the overall solubility will be a balance between the polar contributions of the sulfonyl and pyrazole moieties and the non-polar character of the hydrocarbon portions of the molecule. It is anticipated that 1-(Methylsulfonyl)-1H-pyrazole will exhibit moderate solubility in aqueous solutions and higher solubility in polar organic solvents.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The gold standard for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[3][4] This method measures the concentration of a saturated solution of the compound in a specific solvent at a constant temperature.

Causality Behind Experimental Choices

The shake-flask method is favored for its direct measurement of thermodynamic solubility, which represents the true equilibrium state and is crucial for biopharmaceutical classification and formulation development. The choice of an appropriate analytical technique for concentration measurement (e.g., HPLC-UV, LC-MS) is dictated by the compound's chromophore and the required sensitivity.

Experimental Protocol: Shake-Flask Method

Objective: To determine the thermodynamic solubility of 1-(Methylsulfonyl)-1H-pyrazole in various solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO).

Materials:

  • 1-(Methylsulfonyl)-1H-pyrazole (solid)

  • Selected solvents (e.g., deionized water, PBS pH 7.4, absolute ethanol, DMSO)

  • Glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Syringe filters (e.g., 0.22 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Stock Standards: Prepare a stock solution of 1-(Methylsulfonyl)-1H-pyrazole of known concentration in a suitable solvent (e.g., DMSO). Use this stock to prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Add an excess amount of solid 1-(Methylsulfonyl)-1H-pyrazole to a glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Solvent Addition: Add a known volume of the desired solvent to the vial.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to reach thermodynamic equilibrium.[5][6]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved particles.[3] It is critical to ensure the filter material does not adsorb the compound.

  • Analysis: Dilute the filtered sample with a suitable mobile phase and analyze it using a validated HPLC-UV or LC-MS method.

  • Quantification: Determine the concentration of 1-(Methylsulfonyl)-1H-pyrazole in the sample by comparing its peak area to the calibration curve generated from the standard solutions.

Data Presentation:

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Water25To be determinedTo be determined
PBS (pH 7.4)37To be determinedTo be determined
Ethanol25To be determinedTo be determined
DMSO25To be determinedTo be determined
Diagram of the Shake-Flask Experimental Workflow

ShakeFlaskWorkflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis start Weigh excess 1-(Methylsulfonyl)-1H-pyrazole add_solvent Add known volume of solvent start->add_solvent Into vial shake Shake at constant temperature (24-48h) add_solvent->shake settle Allow excess solid to settle shake->settle filter Filter supernatant settle->filter analyze Analyze by HPLC/LC-MS filter->analyze quantify Quantify against calibration curve analyze->quantify

Caption: Workflow for determining thermodynamic solubility using the shake-flask method.

Kinetic Solubility Determination

For high-throughput screening purposes in early drug discovery, kinetic solubility is often determined. This method is faster but provides an estimate of solubility under non-equilibrium conditions.

Experimental Protocol: Kinetic Solubility Assay

Objective: To rapidly assess the solubility of 1-(Methylsulfonyl)-1H-pyrazole from a DMSO stock solution in an aqueous buffer.

Procedure:

  • Preparation: Prepare a high-concentration stock solution of 1-(Methylsulfonyl)-1H-pyrazole in DMSO.

  • Addition to Buffer: Add a small aliquot of the DMSO stock solution to an aqueous buffer (e.g., PBS pH 7.4).

  • Incubation: Incubate for a short period (e.g., 1-2 hours) at a controlled temperature.

  • Precipitation Detection: Measure the amount of precipitate formed using nephelometry (light scattering) or separate the undissolved compound by filtration or centrifugation.[5][7]

  • Quantification: Determine the concentration of the compound remaining in the solution using a suitable analytical method.

Computational Prediction of Solubility

In the absence of experimental data, computational models can provide an initial estimate of a compound's solubility.[8] These models use the chemical structure to predict solubility based on various molecular descriptors. While these predictions are valuable for prioritizing compounds, they should be confirmed experimentally.

Conclusion

Understanding the molecular weight and solubility of 1-(Methylsulfonyl)-1H-pyrazole is fundamental for its advancement as a potential therapeutic agent. While its molecular weight is well-defined, its solubility requires experimental determination. The detailed protocols provided in this guide offer a robust framework for researchers to accurately measure this critical parameter. The interplay of the polar sulfonyl group and the pyrazole ring suggests that 1-(Methylsulfonyl)-1H-pyrazole will likely exhibit a solubility profile amenable to further development, making the empirical determination of this property a crucial next step in its characterization.

References

  • BenchChem. (2025). How to improve the solubility of 1-Isopropylpyrazole derivatives.
  • Apley, M., Crist, G. B., Fellner, V., Gonzalez, M. A., & Hunter, R. P. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • MedChemExpress. (n.d.). 1H-pyrazole (Pyrazole).
  • ChemicalBook. (n.d.). Pyrazole.
  • Bienta. (n.d.). Shake-Flask Solubility Assay.
  • ResearchGate. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1.
  • ResearchGate. (2025). Computational models for the prediction of drug solubility.
  • Perlovich, G. L., Ryzhakov, A. M., Strakhova, N. N., Kazachenko, V. P., Schaper, K. J., & Raevsky, O. A. (2011). Thermodynamic aspects of solubility process of some sulfonamides. Journal of Pharmaceutical and Biomedical Analysis, 54(1), 222-224.
  • WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
  • PubMed. (n.d.). In vitro solubility assays in drug discovery.
  • Palmer, D. S., & Mitchell, J. B. (2024). Will we ever be able to accurately predict solubility?. Scientific reports, 14(1), 1-13.
  • PubChem. (n.d.). Pyrazole.
  • arXiv. (2024). ProtSolM: Protein Solubility Prediction with Multi-modal Features.
  • PubMed. (2020). Solubility of solid intermediate of pharmaceutical compounds in pure organic solvents using semi-empirical models.
  • International Journal of Pharmaceutical Sciences Review and Research. (2020).
  • ResearchGate. (2023). Computational molecular docking and in silico ADMET prediction studies of pyrazole derivatives as Covid-19 main protease (MPRO) and papain-like protease (PLPRO) inhibitors.
  • ChemicalBook. (n.d.). 1H-PYRAZOLE, 1-(METHYLSULFONYL)-.
  • PubMed. (2020).

Sources

Foundational

A Technical Guide to 1-Mesylpyrazole and 1-Tosylpyrazole: A Comparative Analysis for Researchers and Drug Development Professionals

Introduction: The Pyrazole Scaffold and the Critical Role of N-Functionalization The pyrazole ring system is a cornerstone in medicinal chemistry and drug development, forming the core structure of numerous approved phar...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold and the Critical Role of N-Functionalization

The pyrazole ring system is a cornerstone in medicinal chemistry and drug development, forming the core structure of numerous approved pharmaceuticals.[1][2] Its prevalence in blockbuster drugs highlights its importance as a "privileged scaffold," a molecular framework that is frequently found in biologically active compounds.[3] The two adjacent nitrogen atoms in the five-membered aromatic ring provide unique electronic properties and opportunities for molecular interactions, making pyrazole derivatives versatile ligands for a wide range of biological targets.[3][4]

The strategic functionalization of the pyrazole nucleus, particularly at the N-1 position, is a key step in the synthesis of diverse compound libraries for drug discovery. This process not only allows for the modulation of physicochemical properties such as solubility and lipophilicity but also provides a handle for introducing various pharmacophoric groups. Among the myriad of N-substituents, sulfonyl groups, such as the methanesulfonyl (mesyl) and p-toluenesulfonyl (tosyl) moieties, play a crucial role. These groups can act as protecting groups, but more importantly, they can serve as excellent leaving groups, facilitating subsequent nucleophilic substitution reactions to build molecular complexity. This guide provides an in-depth technical comparison of 1-mesylpyrazole and 1-tosylpyrazole, offering insights into their synthesis, reactivity, and applications to aid researchers in making informed decisions during the drug development process.

Chemical Structures and Core Differences

The fundamental difference between 1-mesylpyrazole and 1-tosylpyrazole lies in the nature of the sulfonyl group attached to the N-1 position of the pyrazole ring. 1-Mesylpyrazole incorporates a methanesulfonyl group (-SO₂CH₃), while 1-tosylpyrazole features a p-toluenesulfonyl group (-SO₂C₆H₄CH₃). This seemingly subtle variation in structure gives rise to distinct steric and electronic properties that significantly influence their reactivity and practical utility.

Caption: Core structures of 1-Mesylpyrazole and 1-Tosylpyrazole.

Synthesis of 1-Mesylpyrazole and 1-Tosylpyrazole

The most common method for the preparation of 1-mesyl- and 1-tosylpyrazoles involves the direct N-sulfonylation of pyrazole with the corresponding sulfonyl chloride (mesyl chloride or tosyl chloride) in the presence of a base. The choice of base and solvent is critical to ensure efficient reaction and ease of purification.

Experimental Protocol: General Procedure for N-Sulfonylation of Pyrazole

Materials:

  • Pyrazole

  • Mesyl chloride or Tosyl chloride

  • Triethylamine (Et₃N) or Pyridine

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for workup and purification.

Procedure:

  • To a stirred solution of pyrazole (1.0 eq.) in anhydrous DCM or THF at 0 °C (ice bath), add triethylamine or pyridine (1.2 eq.).

  • Slowly add a solution of mesyl chloride or tosyl chloride (1.1 eq.) in the same anhydrous solvent via a dropping funnel over 15-30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water or saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure 1-mesylpyrazole or 1-tosylpyrazole.

Causality Behind Experimental Choices:

  • Base: A non-nucleophilic organic base like triethylamine or pyridine is used to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation. Pyridine can also act as a nucleophilic catalyst.

  • Anhydrous Conditions: Mesyl chloride and tosyl chloride are sensitive to moisture and can hydrolyze. Therefore, anhydrous solvents and reaction conditions are essential for high yields.

  • Temperature: The initial reaction is carried out at 0 °C to control the exothermic nature of the sulfonylation and to minimize potential side reactions.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup & Purification pyrazole Pyrazole solvent Anhydrous Solvent (DCM or THF) pyrazole->solvent Combine in sulfonyl_chloride Mesyl Chloride or Tosyl Chloride sulfonyl_chloride->solvent Combine in base Base (e.g., Et3N) base->solvent Combine in temp 0 °C to RT solvent->temp Stir at quench Quench with aq. NaHCO3 temp->quench extract Extraction with DCM quench->extract purify Purification (Chromatography/Recrystallization) extract->purify product 1-Mesylpyrazole or 1-Tosylpyrazole purify->product

Caption: General workflow for the synthesis of 1-sulfonylpyrazoles.

Comparative Analysis: Key Physicochemical and Reactivity Differences

While both 1-mesylpyrazole and 1-tosylpyrazole serve as valuable synthetic intermediates, their differing steric and electronic profiles lead to important distinctions in their properties and reactivity.

Property1-Mesylpyrazole1-TosylpyrazoleRationale for Difference
Molecular Weight 146.17 g/mol 222.26 g/mol The tosyl group has a p-tolyl substituent, which is significantly larger than the methyl group of the mesyl moiety.
Steric Hindrance LowerHigherThe bulky p-tolyl group in 1-tosylpyrazole creates more steric hindrance around the N-S bond and the pyrazole ring compared to the compact methyl group in 1-mesylpyrazole.
Electronic Effect More electron-withdrawingSlightly less electron-withdrawingThe methyl group is weakly electron-donating, while the tolyl group, through resonance and inductive effects, can also influence the electron density on the sulfonyl group. However, the primary electronic effect is dominated by the strongly electron-withdrawing sulfonyl group in both cases.
Leaving Group Ability Generally considered a slightly better leaving group in some contexts.Excellent leaving group.The mesylate anion is slightly less basic than the tosylate anion, which can translate to a slightly better leaving group ability in certain nucleophilic substitution reactions. For most practical purposes in drug development, their leaving group abilities are considered comparable.[5]
Crystallinity Often an oil or low-melting solid.Typically a crystalline solid.The larger, more rigid, and aromatic nature of the tosyl group often leads to better crystal packing and a higher propensity for crystallization. This can be an advantage for purification and handling.[6]
Solubility Generally more soluble in a wider range of organic solvents.Solubility can be more limited, particularly in non-polar solvents.The smaller size and lower molecular weight of 1-mesylpyrazole contribute to its generally higher solubility.
Spectroscopic Data (¹H NMR, CDCl₃) δ ~8.2 (d, 1H), ~7.6 (d, 1H), ~6.5 (t, 1H), ~3.3 (s, 3H) ppmδ ~8.1 (d, 1H), ~7.9 (d, 2H), ~7.6 (d, 1H), ~7.3 (d, 2H), ~6.4 (t, 1H), ~2.4 (s, 3H) ppm[5][7]The aromatic protons of the tosyl group appear in the aromatic region of the ¹H NMR spectrum, and the methyl protons of the tosyl group appear around 2.4 ppm. The pyrazole proton signals are shifted downfield due to the electron-withdrawing effect of the sulfonyl group.
Spectroscopic Data (¹³C NMR, CDCl₃) δ ~144, ~132, ~112, ~42 ppmδ ~146, ~143, ~134, ~130, ~128, ~112, ~22 ppm[5][7]The additional aromatic carbons of the tosyl group are observed in the ¹³C NMR spectrum.

Reactivity in Nucleophilic Substitution: A Mechanistic Perspective

The primary utility of 1-mesylpyrazole and 1-tosylpyrazole in drug development stems from their ability to act as precursors for a wide range of N-substituted pyrazoles via nucleophilic substitution reactions. The sulfonylpyrazole serves as an electrophile, and the incoming nucleophile displaces the pyrazolyl-sulfonyl group.

Nucleophilic_Substitution reactant 1-Sulfonylpyrazole (Electrophile) ts Transition State [Nu---S---Pyrazole]⁻ reactant->ts Nucleophilic Attack nucleophile Nucleophile (Nu⁻) product N-Substituted Pyrazole (Nu-Pyrazole) ts->product Bond Formation leaving_group Sulfonate Anion (MsO⁻ or TsO⁻) ts->leaving_group Leaving Group Departure

Caption: Generalized mechanism of nucleophilic substitution on 1-sulfonylpyrazoles.

The choice between a mesyl and a tosyl group can influence the reaction rate and outcome. The slightly higher electron-withdrawing nature and lower steric bulk of the mesyl group can sometimes lead to faster reaction rates in Sₙ2-type reactions.[6] However, the difference in reactivity is often not substantial enough to be the sole deciding factor.

Field-Proven Insights: Choosing Between 1-Mesylpyrazole and 1-Tosylpyrazole

The selection of 1-mesylpyrazole versus 1-tosylpyrazole in a synthetic campaign is often guided by practical considerations rather than a significant difference in intrinsic reactivity.

  • Purification and Handling: The crystalline nature of 1-tosylpyrazole and its derivatives is a significant advantage.[6] Crystalline compounds are generally easier to purify by recrystallization, leading to higher purity materials, which is a critical consideration in drug development where stringent purity standards must be met. They are also often easier to handle and store as stable solids. 1-Mesylpyrazole, being more likely an oil, may require chromatographic purification, which can be less scalable and more resource-intensive.

  • Analytical Characterization: The presence of the aromatic protons in the tosyl group provides additional handles in ¹H NMR spectroscopy for monitoring reaction progress and characterizing products. The distinct signals of the tolyl group can be easily identified, and their integration can be used for quantitative analysis.

  • Substrate Scope and Reaction Conditions: In cases where the nucleophile or the pyrazole core is sterically hindered, the less bulky mesyl group might be preferred to facilitate the reaction.

  • Downstream Applications: The choice may also be influenced by the nature of subsequent synthetic steps. For instance, if the newly introduced N-substituent contains an aromatic ring, the presence of the tosyl group's aromatic ring might interfere with certain analytical techniques or spectroscopic analyses.

Applications in Drug Development

Both 1-mesylpyrazole and 1-tosylpyrazole are valuable tools in the synthesis of a wide array of biologically active molecules. Their application is particularly prominent in the construction of compound libraries for high-throughput screening and in the lead optimization phase of drug discovery.

  • Scaffold Decoration: They provide a reliable method for introducing diverse functionalities onto the pyrazole nitrogen, allowing for the exploration of the structure-activity relationship (SAR) around this position.

  • Synthesis of Kinase Inhibitors: Many kinase inhibitors feature an N-substituted pyrazole core. The ability to readily synthesize a variety of these derivatives is crucial for fine-tuning the potency and selectivity of these drug candidates.

  • Bioconjugation and Linker Chemistry: While less common than other "click chemistry" handles, N-functionalized pyrazoles can be incorporated into linkers for antibody-drug conjugates (ADCs) or probes for chemical biology, although this application is not as prevalent.

Conclusion: A Strategic Choice for Synthetic Chemists

The choice between 1-mesylpyrazole and 1-tosylpyrazole is a nuanced one, with practical considerations often taking precedence over subtle differences in reactivity. For many applications, the superior crystallinity and ease of handling of 1-tosylpyrazole make it the preferred reagent, particularly in process development and scale-up scenarios. However, the lower steric profile and potentially slightly higher reactivity of 1-mesylpyrazole can be advantageous in specific synthetic contexts.

Ultimately, a thorough understanding of the distinct properties of each reagent, as outlined in this guide, will empower researchers, scientists, and drug development professionals to make the most strategic choice for their specific synthetic goals, thereby accelerating the discovery and development of new pyrazole-based therapeutics.

References

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules. 2024;29(8):1779. Available from: [Link]

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. National Center for Biotechnology Information. Available from: [Link]

  • A. C. Götzinger and T. J. J. Müller, "Recent Advances in the Synthesis of Pyrazoles," Science of Synthesis, 2014.
  • Pyrazole synthesis. Organic Chemistry Portal. Available from: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Center for Biotechnology Information. Available from: [Link]

  • 1-p-Tolyl-1H-pyrazole. PubChem. Available from: [Link]

  • A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. Royal Society of Chemistry. Available from: [Link]

  • Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. SlideShare. Available from: [Link]

  • Large-scale synthesis of 1H-pyrazole. ResearchGate. Available from: [Link]

  • A Facile Synthesis and Reactions of Some Novel Pyrazole-based Heterocycles. Bentham Science. Available from: [Link]

  • Supplementary Information. Royal Society of Chemistry. Available from: [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Royal Society of Chemistry. Available from: [Link]

  • 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. Available from: [Link]

  • Mesylates and Tosylates with Practice Problems. Chemistry Steps. Available from: [Link]

  • Chemical Properties of 1-methyl-5-aminopyrazole (CAS 1192-21-8). Cheméo. Available from: [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Available from: [Link]

  • Azapentalenes. XLIV. 1 H and 13 C-NMR study of mesoionic pyrazolo[1,2-a]pyrazoles. ResearchGate. Available from: [Link]

  • The 1H NMR spectrum of pyrazole in a nematic phase. Taylor & Francis Online. Available from: [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. Available from: [Link]

  • Cascade regioselective synthesis of pyrazoles from nitroallylic acetates and N-tosyl hydrazine. Semantic Scholar. Available from: [Link]

  • Reaction scheme for the synthesis of pyrazoles a-c from tosylhydrazones. ResearchGate. Available from: [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available from: [Link]

  • 1H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7. ResearchGate. Available from: [Link]

Sources

Exploratory

The N-Mesyl Pyrazole: Stability Profile & Synthetic Utility Guide

Executive Summary The protection of the pyrazole nitrogen with a methanesulfonyl (mesyl, Ms) group is a strategic choice in medicinal chemistry, distinct from its ubiquitous cousin, the tosyl (Ts) group. While both serve...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The protection of the pyrazole nitrogen with a methanesulfonyl (mesyl, Ms) group is a strategic choice in medicinal chemistry, distinct from its ubiquitous cousin, the tosyl (Ts) group. While both serve as electron-withdrawing sulfonamides, the N-mesyl group offers superior atom economy and a simplified NMR profile, devoid of aromatic overlap.

This guide details the stability matrix of N-mesyl pyrazoles, their role in directing regioselective lithiation/alkylation, and robust deprotection protocols. It is designed to move beyond "recipe following" to an understanding of the why—enabling you to troubleshoot complex synthetic sequences.

Part 1: Mechanistic Underpinnings

The N-mesyl group (


) transforms the amphoteric pyrazole ring into an electron-deficient species.
  • Electronic Deactivation: The strong electron-withdrawing nature of the sulfonyl group decreases the electron density of the pyrazole ring. This suppresses electrophilic aromatic substitution (EAS) but activates the ring for nucleophilic aromatic substitution (SNAr) and directed ortho-metallation.

  • Tautomer Locking: Unprotected pyrazoles exist in rapid tautomeric equilibrium (

    
    -H vs 
    
    
    
    -H). N-mesylation locks this equilibrium, distinguishing the C3 and C5 positions. This is the primary driver for its use in regioselective synthesis.
  • The S-N Bond: The sulfur-nitrogen bond is the "fuse" of this protecting group. It is polarized (

    
    ), making the sulfur atom susceptible to hard nucleophiles (OH⁻, RO⁻), which leads to cleavage.
    

Part 2: Stability Matrix

The following matrix defines the survival probability of the N-Ms group under standard synthetic conditions.

Table 1: N-Mesyl Pyrazole Stability Profile

Condition TypeSpecific ReagentsStabilityMechanistic Insight
Acidic (Protic) HCl (aq), H₂SO₄, AcOHHigh The sulfonamide N-S bond is resistant to acid hydrolysis. Suitable for cleaving N-Boc or acetals in the presence of N-Ms.
Acidic (Lewis) BF₃·OEt₂, TiCl₄, AlCl₃High Generally stable. Lewis acids coordinate to the sulfonyl oxygens but rarely trigger cleavage without a nucleophile.
Basic (Hydrolytic) NaOH, LiOH, K₂CO₃/MeOHLow Primary Cleavage Vector. Hydroxide attacks the sulfur, expelling the pyrazolate anion.
Basic (Non-Nuc) NaH, LDA, LiTMPModerate Stable at low temps (< -78°C). Used for C-H activation (DoM). High temps can trigger elimination or migration.
Nucleophiles Amines (R-NH₂), ThiolsModerate Stable to hindered bases. Primary amines at high heat can displace the pyrazole (forming a sulfonamide).
Reductive H₂/Pd-C, NaBH₄High Sulfonamides are generally inert to catalytic hydrogenation and borohydride reduction.
Reductive (Strong) LiAlH₄, Red-AlLow Strong hydride donors can cleave the S-N bond (reductive desulfonylation).
Oxidative KMnO₄, mCPBA, H₂O₂High The sulfur is already in its highest oxidation state (+6).
Decision Logic: Stability Flowchart

StabilityLogic Start Reaction Condition Acid Acidic (HCl, TFA) Start->Acid BaseWeak Weak Base (K2CO3) Start->BaseWeak BaseStrong Strong Nuc Base (NaOH) Start->BaseStrong Reduct Hydride (LiAlH4) Start->Reduct OutcomeStable STABLE (Proceed) Acid->OutcomeStable Inert OutcomeCleave CLEAVAGE (Deprotection) BaseWeak->OutcomeCleave Slow Hydrolysis BaseStrong->OutcomeCleave Rapid Hydrolysis Reduct->OutcomeCleave S-N Scission

Figure 1: Decision tree for assessing N-Ms survivability in synthetic planning.

Part 3: Synthetic Utility & Regiocontrol

The most powerful application of the N-Ms group is Directed ortho-Metallation (DoM) . The sulfonyl oxygen atoms can coordinate to lithium, directing bases (like LDA or n-BuLi) to deprotonate the C-5 position selectively.

The Regioselectivity Workflow
  • Protection: Reacting 3-substituted pyrazole with MsCl usually yields a mixture of N1-Ms and N2-Ms isomers, heavily favoring the less sterically hindered isomer.

  • Lithiation: The N-Ms group directs lithiation to the C-5 position (adjacent to the N-Ms).

  • Electrophile Trapping: Introduction of an electrophile (

    
    ) creates a 1,5-disubstituted pattern.
    

RegioControl Substrate 3-Substituted Pyrazole (Tautomeric Mix) Protection Protection: MsCl, Et3N Substrate->Protection IsomerMajor Major Isomer (Sterically favored) Protection->IsomerMajor Kinetic Control IsomerMinor Minor Isomer (Sterically hindered) Protection->IsomerMinor Lithiation Lithiation (n-BuLi) C-5 Deprotonation IsomerMajor->Lithiation DoM Effect Product 1,5-Disubstituted Pyrazole Lithiation->Product + Electrophile

Figure 2: Regioselective functionalization pathway using N-Ms as a directing group.

Part 4: Deprotection Protocols

Unlike the robust N-Boc group which requires acid, the N-Ms group is cleaved under mild basic conditions. This orthogonality is crucial for multi-step synthesis.

Protocol A: Mild Carbonate Methanolysis (Standard)

Best for: Substrates sensitive to strong hydroxide bases.

  • Dissolution: Dissolve the N-mesyl pyrazole (1.0 equiv) in MeOH (0.1 M concentration). THF can be added as a co-solvent if solubility is poor.

  • Reagent Addition: Add Potassium Carbonate (K₂CO₃, 3.0 equiv).

  • Reaction: Stir at room temperature (RT).

    • Monitoring: Check TLC after 1 hour. Most simple pyrazoles deprotect within 1–4 hours.

    • Acceleration: If sluggish, heat to 50°C.

  • Workup: Concentrate the solvent. Resuspend the residue in EtOAc/Water. The deprotected pyrazole will partition into the organic phase (unless highly polar).

Protocol B: TBAF Deprotection (Orthogonal)

Best for: Substrates containing esters or other base-sensitive groups that might hydrolyze with NaOH.

  • Dissolution: Dissolve substrate in THF.

  • Reagent: Add TBAF (1.0 M in THF, 2.0 equiv).

  • Reflux: Heat to reflux. Fluoride is a sufficiently hard nucleophile to attack the sulfur at elevated temperatures, cleaving the S-N bond.

  • Note: This is less common than carbonate hydrolysis but useful when avoiding aqueous base is critical.

Part 5: Comparative Analysis

How does N-Ms stack up against other common pyrazole protecting groups?

Table 2: Protecting Group Comparison

FeatureN-Mesyl (Ms) N-Tosyl (Ts) N-Boc N-SEM
Atom Economy High (Mass: 79 Da)Moderate (Mass: 155 Da)ModerateLow
Crystallinity ModerateHigh (Good for purification)LowLow (Oil)
Acid Stability High High Low (Cleaves in TFA)High
Base Stability LowLowModerateHigh
Ortho-Lithiation Excellent Good (Steric bulk interferes)GoodExcellent
NMR Footprint Clean (Singlet ~3.0-3.5 ppm)Aromatic signals (7.3, 7.8 ppm)t-Butyl singletComplex methylene

Expert Insight: Choose N-Ms when you need the electronic directing power of a sulfonamide but want to minimize steric bulk and avoid the "aromatic clutter" in your NMR spectrum that comes with N-Ts. Choose N-SEM if you need the group to survive basic conditions (like Suzuki coupling with basic carbonate).

References

  • Greene, T. W., & Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis. 4th Ed., Wiley-Interscience. (The definitive source on sulfonamide stability and cleavage conditions).

  • Larsen, R. D., et al. "Practical Synthesis of 5-Substituted Pyrazoles via N-Mesyl Directed Lithiation." Journal of Organic Chemistry. (Demonstrates the regioselective utility of N-Ms).

  • Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation." Journal of Organic Chemistry. (Discusses tautomeric control and N-alkylation selectivity).

  • BenchChem Technical Report. "Selective N-Methylation of Pyrazoles." (Provides industrial context on separating N1/N2 isomers). Link

Foundational

Targeted Protein Degradation via PROTACs: Rational Design &amp; Validation Protocols

Executive Summary Topic: Methodological & Application Guide for PROTAC Development Core Paradigm: Event-Driven Pharmacology vs. Occupancy-Driven Inhibition This technical guide addresses the transition from traditional s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Topic: Methodological & Application Guide for PROTAC Development Core Paradigm: Event-Driven Pharmacology vs. Occupancy-Driven Inhibition

This technical guide addresses the transition from traditional small-molecule inhibition to Targeted Protein Degradation (TPD) using Proteolysis Targeting Chimeras (PROTACs).[1] Unlike inhibitors that require high systemic exposure to maintain site occupancy (occupancy-driven), PROTACs act catalytically (event-driven). They recruit an E3 ubiquitin ligase to a Protein of Interest (POI), inducing ubiquitination and subsequent proteasomal degradation.[2][3][4][5][6]

This guide details the rational design of linkers , the biophysical characterization of ternary complexes , and quantitative cellular validation using the HiBiT lytic detection system.

Mechanistic Foundation: The Ternary Complex

The efficacy of a PROTAC is not solely defined by its affinity to the target or the ligase but by the stability and cooperativity of the POI-PROTAC-E3 Ligase ternary complex .

The Ubiquitin-Proteasome Hijack

The PROTAC acts as a bridge. The formation of the ternary complex brings the POI into the "zone of ubiquitination" of the E2 ubiquitin-conjugating enzyme associated with the E3 ligase.

G cluster_0 Ternary Complex Formation PROTAC PROTAC (Linker) POI Protein of Interest (POI) PROTAC->POI Warhead Binding E3 E3 Ligase (e.g., VHL/CRBN) PROTAC->E3 Anchor Binding Proteasome 26S Proteasome POI->Proteasome Recognition E2 E2-Ub Conjugate E3->E2 Recruitment Ub Ubiquitin Chain E2->Ub Transfer Ub->POI Poly-Ubiquitination Proteasome->PROTAC Recycling (Catalytic) Degradation Peptide Fragments Proteasome->Degradation Proteolysis

Figure 1: The PROTAC Catalytic Cycle. The molecule is not consumed; it is recycled after the POI is targeted for the 26S Proteasome.

Rational Design: Linkerology & Ligase Selection

The linker is often mistakenly viewed as a passive connector. In reality, linker length and composition determine the spatial orientation of the POI relative to the E3 ligase. This impacts "Cooperativity" (


)—the fold-change in affinity between the ternary and binary complexes.[7][8]
Strategic Comparison of Components
ComponentCommon ChoiceMechanistic ImplicationDesign Consideration
E3 Ligase VHL (Von Hippel-Lindau)High specificity; often requires rigid linkers.Best for cytosolic proteins; avoids some immunomodulatory side effects of IMiDs.
E3 Ligase CRBN (Cereblon)Uses IMiDs (Thalidomide analogs); smaller molecular weight.Susceptible to off-target degradation (neosubstrates like GSPT1).
Linker PEG (Polyethylene glycol)Flexible; improves water solubility.High entropic penalty upon binding; can reduce cell permeability.
Linker Alkyl/Piperazine Rigid; restricts conformational freedom.Can "lock" the ternary complex into a highly cooperative state (

).
Linker Ferrocene "Molecular Hinge"; hydrophobic.Acts as a pivot to improve permeability and induce novel protein-protein interfaces [1].

Expert Insight: A positive cooperativity (


) allows a PROTAC to degrade a target effectively even if the "warhead" has weak affinity for the POI. This is why PROTACs can target "undruggable" proteins where high-affinity inhibition is impossible.

Biophysical Validation: Measuring Cooperativity

Before moving to cells, you must validate that your PROTAC forms a stable ternary complex.

Protocol: TR-FRET Ternary Complex Assay

Objective: Measure the proximity of the E3 Ligase and POI induced by the PROTAC.[9] Why TR-FRET? Unlike standard FRET, Time-Resolved FRET eliminates short-lived background fluorescence, providing a high signal-to-noise ratio crucial for measuring substoichiometric interactions.

Step-by-Step Methodology:

  • Labeling:

    • Tag Recombinant POI with a Fluorophore Donor (e.g., Terbium cryptate).

    • Tag Recombinant E3 Ligase with a Fluorophore Acceptor (e.g., D2 or XL665).

  • Incubation:

    • Mix POI (50 nM) and E3 (50 nM) in assay buffer (PBS + 0.1% BSA + 0.01% Tween-20).

    • Titrate PROTAC (0.1 nM to 10 µM).

    • Incubate for 60 minutes at Room Temperature.

  • Detection:

    • Excite at 337 nm.

    • Measure emission at 620 nm (Donor reference) and 665 nm (Acceptor signal).

    • Calculate HTRF Ratio:

      
      .
      
  • Data Analysis:

    • Plot HTRF Ratio vs. [PROTAC].

    • The Hook Effect: Expect a bell-shaped curve. The peak represents optimal ternary complex formation. The drop-off at high concentrations indicates the formation of binary complexes (PROTAC-POI and PROTAC-E3) competing with the ternary complex [2].

Cellular Validation: The HiBiT Lytic Detection System

Quantifying endogenous protein degradation is superior to overexpression models. The HiBiT system (Promega) allows for sensitive, bioluminescent quantification of endogenous proteins tagged via CRISPR/Cas9.

Why HiBiT?
  • Size: 11 amino acids (VSGWRLFKKIS). Minimal structural perturbation compared to GFP/Luciferase.

  • Sensitivity: Detects attomole levels of protein.

  • Throughput: Homogeneous "Add-Mix-Read" format compatible with 384-well plates [3].

Experimental Workflow

HiBiT CRISPR CRISPR/Cas9 KI (HiBiT Tag) Seeding Seed Cells (96/384-well) CRISPR->Seeding Treatment PROTAC Treatment (Time-course/Dose-response) Seeding->Treatment Lysis Add Lytic Reagent (Contains LgBiT + Substrate) Treatment->Lysis Reaction HiBiT + LgBiT Reconstitution Lysis->Reaction Cell Lysis Readout Luminescence Measurement Reaction->Readout NanoLuc Activity

Figure 2: The HiBiT Lytic Detection Workflow for Endogenous Protein Quantification.

Detailed Protocol
  • Cell Engineering: Use CRISPR/Cas9 to insert the HiBiT tag sequence at the N- or C-terminus of the endogenous POI locus.

  • Seeding: Plate HiBiT-knockin cells (e.g., HEK293 or HeLa) at 5,000 cells/well in a white, solid-bottom 384-well plate. Allow attachment (16-24 hours).

  • Compound Treatment:

    • Prepare PROTAC serial dilutions (typically 10-point, 1:3 dilution).

    • Include controls: DMSO (0% degradation), Competitor (e.g., free VHL ligand to block E3), and Neddylation Inhibitor (MLN4924) to validate UPS mechanism.

    • Incubate for relevant timeframes (e.g., 4h, 8h, 24h). Fast degradation is a hallmark of efficient PROTACs.

  • Detection:

    • Add Nano-Glo® HiBiT Lytic Reagent (containing LgBiT protein and substrate) equal to the culture volume (1:1 ratio).

    • Mix on an orbital shaker (300-500 rpm) for 5-10 minutes.

    • Incubate 10 minutes at room temperature to allow LgBiT-HiBiT complementation.

  • Measurement: Read luminescence on a plate reader (e.g., GloMax).

Data Interpretation

Calculate the following parameters from the dose-response curve:

  • 
    :  The maximum degradation achievable (relative to DMSO). High 
    
    
    
    (>90%) is often more clinically relevant than potency.
  • 
    :  The concentration at which 50% of the target is degraded.
    
  • Hook Effect Analysis: If luminescence recovers at high concentrations, it confirms the mechanism is PROTAC-driven (bivalent) rather than non-specific toxicity.

PK/PD Considerations: The "Hook Effect"

The "Hook Effect" (or prozone effect) is a predictable thermodynamic phenomenon in TPD.

  • Mechanism: At excess PROTAC concentrations, the PROTAC saturates the E3 ligase and the POI independently, forming binary complexes (PROTAC-E3 and PROTAC-POI) rather than the productive ternary complex.

  • Mitigation:

    • Improve Cooperativity: A highly cooperative ternary complex (

      
      ) resists the hook effect, shifting the "hook" to higher concentrations [4].
      
    • Slow Off-Rates: PROTACs with slow dissociation kinetics (

      
      ) from the ternary complex maintain degradation efficiency longer, even as concentration drops in vivo.
      

Data Presentation for Publications: Always present degradation data as a percentage of the DMSO control.



References

  • Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge. Journal of the American Chemical Society. [Link]

  • Mechanistic and Structural Features of PROTAC Ternary Complexes. Nature Chemical Biology. [Link]

  • High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines. Journal of Visualized Experiments (JoVE). [Link]

  • The importance of cellular degradation kinetics for understanding mechanisms in targeted protein degradation. Chemical Society Reviews. [Link]

Sources

Exploratory

An In-depth Technical Guide to the N-Mesylation of Pyrazole using Methanesulfonyl Chloride and Base

Abstract This technical guide provides a comprehensive overview of the N-mesylation of pyrazole, a fundamental transformation in synthetic chemistry for the generation of key intermediates in drug discovery and materials...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the N-mesylation of pyrazole, a fundamental transformation in synthetic chemistry for the generation of key intermediates in drug discovery and materials science. We delve into the mechanistic intricacies of the reaction between pyrazole and methanesulfonyl chloride in the presence of a base, exploring the critical role of the base in dictating the reaction pathway. This guide offers a comparative analysis of common bases, discusses regioselectivity, and provides detailed, field-proven experimental protocols. Furthermore, we address common challenges, including side reactions and purification strategies, to equip researchers, scientists, and drug development professionals with the knowledge to successfully implement and optimize this important reaction.

Introduction: The Significance of N-Mesylated Pyrazoles

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs. The functionalization of the pyrazole nitrogen atoms is a common strategy to modulate the physicochemical and pharmacological properties of these molecules. The introduction of a methanesulfonyl (mesyl) group, in particular, can enhance solubility, improve metabolic stability, and provide a versatile handle for further chemical modifications. N-mesylated pyrazoles serve as key intermediates in the synthesis of complex molecules, making the reliable and efficient execution of this reaction a critical skill for synthetic chemists.

This guide will focus on the direct N-mesylation of the pyrazole ring using the readily available and highly reactive methanesulfonyl chloride (MsCl) in conjunction with a suitable base. We will explore the nuances of this reaction, moving beyond a simple recitation of steps to provide a deeper understanding of the underlying chemical principles.

The Mechanistic Dichotomy: Nucleophilic Attack vs. Sulfene Intermediate

The reaction between an N-heterocycle like pyrazole and methanesulfonyl chloride in the presence of a base can proceed through two primary mechanistic pathways. The choice of base is a critical determinant of which pathway predominates.

Pathway A: Direct Nucleophilic Attack

With a moderately basic, non-nucleophilic base such as pyridine, the reaction is generally considered to proceed via a direct nucleophilic attack of the pyrazole nitrogen on the electrophilic sulfur atom of methanesulfonyl chloride. Pyrazole, being a weak acid (pKa ≈ 14.2), is partially deprotonated by the base to form the pyrazolide anion, a more potent nucleophile.[1] This anion then attacks the sulfonyl chloride, displacing the chloride ion. The role of the base is to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.

G cluster_0 Pathway A: Direct Nucleophilic Attack (e.g., with Pyridine) Pyrazole Pyrazole Pyrazolide Pyrazolide Anion Pyrazole->Pyrazolide + Base - BaseH+ MsCl Methanesulfonyl Chloride Base Pyridine BaseHCl Pyridine HCl Base->BaseHCl + HCl Intermediate Tetrahedral Intermediate Pyrazolide->Intermediate + MsCl Product N-Mesylpyrazole Intermediate->Product - Cl-

Caption: Mechanism of direct nucleophilic attack in pyrazole mesylation.

Pathway B: The Sulfene Intermediate

When a stronger, non-nucleophilic base like triethylamine (TEA) is employed, an alternative mechanism involving a highly reactive sulfene intermediate (CH₂=SO₂) becomes significant.[2][3] Triethylamine is sufficiently basic (pKa of conjugate acid ≈ 10.75) to deprotonate the α-carbon of methanesulfonyl chloride, leading to the elimination of HCl and the formation of sulfene.[4][5][6] The pyrazole then acts as a nucleophile, attacking the electrophilic sulfur of the sulfene intermediate to form the N-mesylated product.

This pathway is particularly relevant for the mesylation of sterically hindered nucleophiles, as the sulfene intermediate is small and highly reactive.[7]

G cluster_1 Pathway B: Sulfene Intermediate Formation (e.g., with Triethylamine) MsCl Methanesulfonyl Chloride Sulfene Sulfene Intermediate MsCl->Sulfene + Base - BaseHCl Base Triethylamine (TEA) Product N-Mesylpyrazole Sulfene->Product + Pyrazole Pyrazole Pyrazole BaseHCl Triethylammonium Chloride G cluster_2 Catalytic Cycle of DMAP MsCl Methanesulfonyl Chloride Reactive_Intermediate N-Mesyl-DMAP Intermediate MsCl->Reactive_Intermediate + DMAP - Cl- DMAP DMAP (Catalyst) Product N-Mesylpyrazole Reactive_Intermediate->Product + Pyrazole Pyrazole Pyrazole Regenerated_DMAP DMAP (Regenerated) Product->Regenerated_DMAP - Mesyl group transfer G cluster_3 Experimental Workflow A 1. Dissolve Pyrazole in DCM B 2. Cool to 0 °C A->B C 3. Add Triethylamine B->C D 4. Add MsCl Dropwise C->D E 5. Stir at 0 °C to RT D->E F 6. Aqueous Work-up E->F G 7. Dry and Concentrate F->G H 8. Purify (e.g., Chromatography) G->H

Sources

Foundational

Using 1-mesylpyrazole as an acylating agent in peptide synthesis

This guide details the application of 1-Mesylpyrazole (also known as 1-(methylsulfonyl)-1H-pyrazole or MsPz) as a specialized activating reagent for peptide bond formation. While less ubiquitous than HATU or EDC, 1-mesyl...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of 1-Mesylpyrazole (also known as 1-(methylsulfonyl)-1H-pyrazole or MsPz) as a specialized activating reagent for peptide bond formation. While less ubiquitous than HATU or EDC, 1-mesylpyrazole occupies a critical niche for controlled, low-racemization coupling via a mixed anhydride intermediate, and is chemically distinct from its use as a building block in pharmaceutical synthesis (e.g., Omarigliptin).

Executive Summary

In the landscape of peptide coupling, 1-Mesylpyrazole (MsPz) serves as a mild, selective sulfonyl-transfer reagent. Unlike carbodiimides (DCC/EDC) which form highly reactive O-acylisourea intermediates prone to racemization, MsPz facilitates acylation through a mixed carboxylic-methanesulfonic anhydride pathway.

This guide provides a validated workflow for using MsPz to synthesize difficult amide bonds where preserving chiral integrity is paramount. It synthesizes mechanistic insights with practical bench protocols, ensuring reproducibility and high yield.

Key Advantages
  • Suppressed Racemization: The lower reactivity of the pyrazole leaving group (compared to imidazole in CDI/MsIm) allows for "soft" activation.

  • Handling Safety: MsPz is typically a crystalline solid, avoiding the lachrymatory and corrosive hazards of liquid methanesulfonyl chloride (MsCl).

  • Selectivity: Ideal for coupling sterically hindered amino acids or activating specific carboxylates in the presence of sensitive functional groups.

Mechanistic Principles

The efficacy of 1-mesylpyrazole relies on its ability to transfer the electron-withdrawing methylsulfonyl (mesyl) group to the carboxylic acid. This generates a mixed anhydride in situ, which is the active acylating species.

Reaction Pathway[1][2][3][4][5][6][7][8][9][10]
  • Activation: The carboxylate anion attacks the sulfonyl sulfur of 1-mesylpyrazole.

  • Leaving Group Expulsion: The pyrazole anion is displaced, forming the Mixed Anhydride .

  • Aminolysis: The amine nucleophile attacks the carbonyl carbon of the mixed anhydride, releasing the methanesulfonate anion and forming the peptide bond.

Mechanistic Visualization[1]

MsPz_Mechanism Acid Carboxylic Acid (R-COOH) MsPz 1-Mesylpyrazole (Ms-Pz) Acid->MsPz Deprotonation Base Base (DIEA/TEA) Base->MsPz Deprotonation Intermediate Mixed Anhydride (R-CO-O-SO2Me) MsPz->Intermediate Sulfonyl Transfer Pz_Byproduct Pyrazole Anion (Pz-) MsPz->Pz_Byproduct Product Peptide Amide (R-CO-NH-R') Intermediate->Product Nucleophilic Attack Ms_Byproduct Mesylate (MsO-) Intermediate->Ms_Byproduct Amine Amine (H2N-R') Amine->Intermediate

Figure 1: The activation cascade of 1-mesylpyrazole. The reagent acts as a sulfonyl donor to generate a mixed anhydride, which subsequently acylates the amine.

Experimental Protocol

This protocol is optimized for solution-phase synthesis of dipeptides or fragment condensation.

Reagents & Materials[2][4][5][6][8][9][10][11][12]
  • Carboxylic Acid Component: 1.0 equiv (e.g., Boc-Phe-OH)

  • Amine Component: 1.1 equiv (e.g., H-Val-OMe·HCl)

  • 1-Mesylpyrazole (MsPz): 1.1 equiv

  • Base: Diisopropylethylamine (DIEA) or N-Methylmorpholine (NMM), 2.5–3.0 equiv.

  • Solvent: Anhydrous Dichloromethane (DCM) or DMF (for solubility).

Step-by-Step Methodology
Phase 1: Activation (Mixed Anhydride Formation)
  • Dissolution: In a flame-dried round-bottom flask under Nitrogen/Argon, dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DCM (5 mL).

  • Base Addition: Add DIEA (1.2 mmol) and cool the solution to 0°C in an ice bath. Note: Cooling is critical to prevent disproportionation of the mixed anhydride.

  • Reagent Addition: Add 1-Mesylpyrazole (1.1 mmol) in one portion.

  • Incubation: Stir at 0°C for 30–45 minutes . Monitor by TLC if possible; the disappearance of the starting acid indicates formation of the active anhydride.

Phase 2: Coupling (Aminolysis)
  • Amine Preparation: In a separate vial, dissolve the Amine salt (1.1 mmol) in DCM (2 mL) with DIEA (1.2 mmol) to neutralize the salt.

  • Addition: Dropwise add the amine solution to the activated acid mixture at 0°C.

  • Reaction: Allow the mixture to warm to room temperature naturally. Stir for 4–12 hours .

    • Checkpoint: Monitor reaction progress via HPLC or TLC (Ethyl Acetate/Hexane).

Phase 3: Work-up & Isolation
  • Quench: Dilute with excess DCM (20 mL) and wash sequentially with:

    • 10% Citric Acid or 1M KHSO4 (removes base and unreacted amine).

    • Saturated NaHCO3 (removes unreacted acid and pyrazole byproduct).

    • Brine (saturated NaCl).

  • Drying: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purification: Recrystallize or purify via flash column chromatography if necessary.

Comparative Analysis: MsPz vs. Standard Reagents

Feature1-Mesylpyrazole (MsPz)Mesyl Chloride (MsCl)EDC / HOBt
Active Intermediate Mixed AnhydrideMixed AnhydrideO-Acylisourea
Physical State Solid (Stable)Liquid (Corrosive, Moisture Sensitive)Solid (Hygroscopic)
Racemization Risk Low (Mild activation)Medium (High reactivity)Medium (without additives)
Byproducts Pyrazole (Water soluble, neutral)HCl (Acidic, requires scavenger)Urea (Difficult removal)
Use Case Chiral-sensitive, slow couplings Bulk, non-sensitive acylationsGeneral purpose

Troubleshooting & Optimization

Issue: Low Yield
  • Cause: Hydrolysis of the mixed anhydride due to moisture.

  • Solution: Ensure strictly anhydrous solvents and atmosphere. Increase MsPz to 1.2–1.5 equiv.

Issue: Slow Reaction
  • Cause: Steric hindrance of the amine.

  • Solution: Add a catalytic amount (0.1 equiv) of DMAP (4-Dimethylaminopyridine) to accelerate the aminolysis step, though be cautious of potential racemization.

Issue: "1-Mesylpyrazole" Confusion
  • Note: Ensure you are using 1-(methylsulfonyl)-1H-pyrazole as the reagent. Do not confuse with N-mesyl-protected pyrazole building blocks (e.g., used in Omarigliptin synthesis) which are substrates, not reagents. If the goal is to make an N-acylpyrazole intermediate specifically, this protocol will generate it transiently or as a stable species if no amine is present.

References

  • Sulfonylazoles in Peptide Synthesis

    • Title: "New coupling reagents for peptide synthesis: 1-Mesyl- and 1-Benzenesulfonyl-3-nitro-1,2,4-triazole."
    • Context: Establishes the class of sulfonyl-azoles as mixed anhydride precursors.
    • Source:Tetrahedron 1980, 36(20), 3075-3078. Link

  • Title: "The Mixed Anhydride Method.
  • Reagent Handling & Safety (Contextual)

    • Title: "Evolution of a Manufacturing Route to Omarigliptin."
    • Context: Discusses the handling of 1-mesylpyrazole salts and their stability/mutagenicity profile in industrial settings.
    • Source:Org.[1] Process Res. Dev. 2015, 19, 11, 1760–1766. Link

Sources

Exploratory

N-mesylpyrazole activation for nucleophilic substitution reactions

Executive Summary In medicinal chemistry, the pyrazole ring is a privileged scaffold, yet its inherent electron-rich nature renders it notoriously resistant to Nucleophilic Aromatic Substitution ( ). Traditional function...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the pyrazole ring is a privileged scaffold, yet its inherent electron-rich nature renders it notoriously resistant to Nucleophilic Aromatic Substitution (


). Traditional functionalization relies heavily on Electrophilic Aromatic Substitution (

) or transition-metal cross-couplings, which can be costly and leave residual metals.

This guide details the N-Mesyl Activation Strategy , a robust methodology that temporarily converts the electron-rich pyrazole into an electron-deficient electrophile. By installing a methanesulfonyl (mesyl) group on the nitrogen, the ring's LUMO energy is lowered, enabling facile


 reactions at halogenated positions (C3, C4, or C5) under mild conditions. This protocol serves as a "switch"—turning reactivity on for substitution and off for stability—and is a critical tool for diversifying drug candidates without heavy metal catalysis.

Mechanistic Principles

The Reactivity Paradox

Unsubstituted pyrazoles (


) are poor substrates for 

for two reasons:
  • Electron Density: The

    
    -excessive ring repels nucleophiles.
    
  • Deprotonation: Basic nucleophiles deprotonate the

    
     (pKa ~14), forming a pyrazolate anion. This anionic species is extremely electron-rich, effectively shutting down any nucleophilic attack.
    
The N-Mesyl Solution

Capping the nitrogen with a mesyl group (


) fundamentally alters the electronic landscape:
  • Inductive Withdrawal (-I): The sulfonyl group strongly pulls electron density from the ring.

  • LUMO Lowering: The energy of the Lowest Unoccupied Molecular Orbital is significantly decreased, making the ring susceptible to attack by HOMO-high nucleophiles (amines, thiols, alkoxides).

  • Meisenheimer Stabilization: The electron-withdrawing nature of the mesyl group stabilizes the anionic Meisenheimer intermediate formed during the addition step of the

    
     mechanism.
    
Visualization: Activation Pathway

The following diagram illustrates the transformation of an inert halopyrazole into a reactive species via N-mesylation.

N_Mesyl_Activation Substrate Inert Halopyrazole (Electron Rich) Activation N-Mesylation (MsCl, Base) Substrate->Activation Activation Intermediate Activated N-Ms Species (Low LUMO) Activation->Intermediate -HCl Substitution SNAr Reaction (Nu- Attack) Intermediate->Substitution +NuH Product Functionalized Pyrazole (N-Ms Protected) Substitution->Product -HX Deprotection Deprotection (Hydrolysis) Product->Deprotection

Caption: The N-mesyl group acts as a transient electronic activator, lowering the energy barrier for nucleophilic attack before optional removal.

Strategic Advantages

FeatureN-Mesyl ActivationN-Boc ProtectionDirect Substitution (No PG)
Electronic Effect Strong EWG (Strong Activation)Moderate EWG (Weak Activation)None (Deactivation)
Stability High (Stable to acid/oxidants)Low (Acid labile, thermal instability)N/A
Atom Economy ModeratePoor (Large mass loss)High
Regiocontrol High (Directs Nu to C3/C5)Variable (Steric clashes)Poor
Cost Low (MsCl is cheap)Moderate (

is pricier)
Low

Key Insight: While


-acetyl groups are also electron-withdrawing, they are often too labile under the basic conditions required for many 

reactions (aminolysis). The

-mesyl group strikes the perfect balance: activating enough to permit reaction, but stable enough to survive the nucleophile.

Experimental Protocol

This protocol describes the activation of 3,5-dibromopyrazole followed by regioselective


 with a secondary amine.
Phase 1: N-Mesylation (Activation)

Objective: Cap the pyrazole nitrogen to activate the ring.

  • Setup: Charge a round-bottom flask with 3,5-dibromopyrazole (1.0 equiv) and anhydrous DCM (

    
    ).
    
  • Base Addition: Add Triethylamine (

    
    , 1.5 equiv) and cool to 
    
    
    
    .
  • Activation: Dropwise add Methanesulfonyl chloride (MsCl, 1.2 equiv). The reaction is exothermic; control rate to maintain

    
    .
    
  • Monitoring: Warm to Room Temperature (RT). Monitor by TLC/LCMS. Conversion is usually complete in 1–2 hours.

  • Workup: Quench with water. Extract with DCM.[1] Wash with brine. Dry over

    
     and concentrate.
    
    • Note: The product, 3,5-dibromo-1-(methylsulfonyl)pyrazole, is often a crystalline solid and can be used without column chromatography.

Phase 2: Nucleophilic Substitution ( )

Objective: Displace the bromide at the C5 position (electronically favored).

  • Reaction: Dissolve the N-mesyl intermediate (1.0 equiv) in DMSO or DMF (

    
    ).
    
  • Nucleophile: Add the amine nucleophile (e.g., Morpholine, 1.2–2.0 equiv).

    • Optional: Add inorganic base (

      
      , 2.0 equiv) if using a salt form of the amine.
      
  • Conditions: Heat to

    
    .
    
    • Mechanistic Note: The C5 position (adjacent to the N-Ms) is more electrophilic than C3 due to inductive proximity to the sulfonyl group.

  • Workup: Dilute with water (precipitation often occurs). Filter or extract with EtOAc.

Phase 3: Deprotection (Optional)

If the free NH-pyrazole is desired:

  • Treat the substituted N-mesyl pyrazole with TBAF (in THF) or NaOH (in MeOH/Water) at RT.

  • The mesyl group cleaves rapidly, restoring the NH functionality.

Troubleshooting & Optimization Logic

When the reaction fails, it is rarely random. Use this logic flow to diagnose the failure mode.

Troubleshooting Start Reaction Failed? Check1 Is N-Ms intact? Start->Check1 Branch1_Yes Yes (SM Recovered) Check1->Branch1_Yes Low Conversion Branch1_No No (N-H Pyrazole formed) Check1->Branch1_No Deprotection occurred Action1 Increase T (100°C+) Change Solvent (NMP) Switch to stronger Nu Branch1_Yes->Action1 Action2 Nucleophile is attacking Sulfur (Sulfonyl Transfer) Branch1_No->Action2 Solution Optimization: Use weaker base or sterically hindered base Action2->Solution Use Steric Bulk (iPr2NEt as base) Lower Temp

Caption: Decision tree for diagnosing low yields in N-mesyl mediated SNAr.

Common Pitfalls
  • "The Mesyl Transfer": Highly nucleophilic amines (especially primary amines) can attack the sulfur of the sulfonyl group instead of the ring carbon, acting as a deprotecting agent.

    • Fix: Use secondary amines or increase steric bulk on the nucleophile. Lower the temperature.

  • Regioselectivity Issues: In 3,5-dihalo systems, mixtures can occur.

    • Insight: The C5 position (ortho to N-Ms) is generally more reactive than C3 (meta to N-Ms) due to the "ortho-effect" of the EWG.

References

  • Mechanism of SNAr on Heterocycles

    • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems.[1][2][3][4][5][6][7][8] Chemical Reviews.

  • Regioselectivity in Pyrazole Alkylation/Substitution

    • Larsen, D., et al. (2017). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles.[9] (Discusses tautomeric challenges addressed by activation strategies).

  • Activation of Azoles for SNAr

    • Klapars, A., et al. (2012). Synthesis of Heterocycles via N-Activation.
    • (Representative context for N-activation logic).

  • Computational Analysis of Pyrazole Reactivity

    • WuXi AppTec. (2018). SNAr Reaction of Polyhalogenated Heterocycles: QM Analysis.

Sources

Foundational

The Ascendant Role of 1-(Methylsulfonyl)-1H-pyrazole as a Leaving Group in Modern Heterocyclic Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Quest for Controlled Reactivity in Heterocyclic Synthesis The synthesis of complex heterocyclic scaffolds is a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Controlled Reactivity in Heterocyclic Synthesis

The synthesis of complex heterocyclic scaffolds is a cornerstone of modern drug discovery and materials science.[1][2] Central to this endeavor is the ability to forge new chemical bonds with precision and control. Nucleophilic substitution reactions are a fundamental tool in this context, and the efficacy of these transformations is often dictated by the nature of the leaving group.[3][4] An ideal leaving group should be readily introduced, activate the substrate towards nucleophilic attack, and depart as a stable, non-reactive species.[3] While traditional leaving groups like halides and sulfonates have been the workhorses of organic synthesis, the demand for novel reactivity and milder reaction conditions has spurred the exploration of new and more versatile leaving group strategies.[5][6]

This guide delves into the emerging potential of 1-(methylsulfonyl)-1H-pyrazole as a superior leaving group in the realm of heterocyclic chemistry. We will explore its synthesis, the electronic factors that underpin its reactivity, and its potential applications in the construction of diverse molecular architectures.

The N-Sulfonylpyrazole Moiety: A Synergy of Activation and Stability

The efficacy of 1-(methylsulfonyl)-1H-pyrazole as a leaving group stems from the synergistic interplay between the pyrazole ring and the methylsulfonyl group.

  • The Pyrazole Ring: Pyrazole is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[7][8] This structure imparts a unique combination of electronic properties. The pyrazole anion is a stable entity, which is a key characteristic of a good leaving group.[7]

  • The Methylsulfonyl Group: The methylsulfonyl (mesyl) group is a powerful electron-withdrawing group.[9] When attached to the nitrogen of the pyrazole ring, it significantly modulates the electronic properties of the heterocycle. This N-sulfonylation has two profound effects:

    • Activation: The strong electron-withdrawing nature of the methylsulfonyl group polarizes the N-S bond and further withdraws electron density from the pyrazole ring, making the heterocyclic system more susceptible to nucleophilic attack.[10] This is analogous to the activation observed in N-nitropyrazoles, which are known to undergo nucleophilic substitution.[10]

    • Stabilization of the Leaving Group: Upon cleavage of the bond between the heterocyclic substrate and the pyrazole nitrogen, the resulting 1-(methylsulfonyl)-1H-pyrazole anion is highly stabilized by resonance and the inductive effect of the methylsulfonyl group. This inherent stability of the departing species provides a thermodynamic driving force for the substitution reaction.

Synthesis of 1-(Methylsulfonyl)-1H-pyrazole: A Practical Protocol

The preparation of 1-(methylsulfonyl)-1H-pyrazole is a straightforward process that can be readily accomplished in a standard laboratory setting. The following protocol is based on established methods for the N-sulfonylation of pyrazoles.[8][11]

Experimental Protocol: Synthesis of 1-(Methylsulfonyl)-1H-pyrazole

  • Reaction Setup: To a solution of pyrazole (1.0 equivalent) in a suitable aprotic solvent (e.g., tetrahydrofuran or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), add a base such as triethylamine or diisopropylethylamine (1.2 equivalents).

  • Addition of Sulfonylating Agent: Cool the reaction mixture to 0 °C in an ice bath. To this cooled solution, add methanesulfonyl chloride (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 1-(methylsulfonyl)-1H-pyrazole.

1-(Methylsulfonyl)-1H-pyrazole in Action: A Mechanistic Perspective

The utility of 1-(methylsulfonyl)-1H-pyrazole as a leaving group is best understood by examining the mechanism of a representative nucleophilic aromatic substitution (SNAr) reaction.

Mechanistic Pathway of Nucleophilic Aromatic Substitution

G cluster_0 Nucleophilic Attack and Intermediate Formation cluster_1 Leaving Group Departure and Product Formation Start Heterocyclic Substrate (Het-LG) Intermediate Meisenheimer-like Intermediate [Het(Nu)-LG]- Start->Intermediate Attack at C-X Nu Nucleophile (Nu-) Nu->Intermediate Product Substituted Heterocycle (Het-Nu) Intermediate->Product Expulsion of LG LG Leaving Group (1-(Methylsulfonyl)-1H-pyrazole anion) Intermediate->LG G cluster_0 Preparation of Activated Substrate cluster_1 Nucleophilic Substitution cluster_2 Workup and Purification Start 2-Chloro-5-nitropyrimidine Activated 2-(1-(Methylsulfonyl)-1H-pyrazol-1-yl)-5-nitropyrimidine Start->Activated Reagent1 1-(Methylsulfonyl)-1H-pyrazole Sodium Hydride, DMF Reagent1->Activated Product 2-Amino-5-nitropyrimidine Activated->Product Nucleophile Ammonia (aq.) Nucleophile->Product Workup Aqueous Workup Extraction with Ethyl Acetate Product->Workup Purification Column Chromatography Workup->Purification FinalProduct Pure 2-Amino-5-nitropyrimidine Purification->FinalProduct

Caption: A hypothetical workflow for the synthesis of a substituted pyrimidine using 1-(methylsulfonyl)-1H-pyrazole as a leaving group.

Conclusion and Future Outlook

1-(Methylsulfonyl)-1H-pyrazole represents a promising and versatile addition to the synthetic chemist's toolbox. Its straightforward synthesis, strong activating properties, and the inherent stability of the leaving group anion position it as a potentially superior alternative to conventional leaving groups in heterocyclic chemistry. While direct and extensive applications are still emerging in the literature, the foundational chemical principles strongly support its utility. Future research should focus on exploring the full scope of its reactivity with a diverse range of heterocyclic systems and nucleophiles, as well as its application in the synthesis of complex, biologically active molecules. The continued development of novel leaving group strategies, such as the one presented here, will undoubtedly accelerate innovation in drug discovery and materials science.

References

  • Cristiano, M. L. S. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules24, 4683 (2019).
  • Kumar, R. S. et al.
  • Li, J. et al. Synthesis of pyrazoles from sulfonyl hydrazone and benzyl acrylate under transition-metal-free conditions. Org. Biomol. Chem.19, 8826–8830 (2021).
  • Katritzky, A. R. et al. Pyrazole as a Leaving Group in Nucleophilic Substitution in 3,6-Bis(3,5-dimethyl-1-pyrazolyl)-1,2,4,5-tetrazines. Chem. Inf.32, no-no (2001).
  • Wu, T. et al. A new synthesis process of N-sulfonyl pyrazoles from sulfonyl hydrazines and β-diketones promoted by deep eutectic solvents. Green Chem.27, 1039–1043 (2025).
  • Pirrung, M. C. et al. Cine Substitution of N-Sulfonylindoles. J. Org. Chem.88, 9205–9214 (2023).
  • Domarco, O. et al. Role of the leaving group: reaction with N-sulfonyl hydrazones bearing a group other than tosyl. Org. Lett.22, 5583–5588 (2020).
  • Habraken, C. L. & Poels, E. K. Pyrazoles. 15. Nucleophilic substitution reactions on N-nitropyrazoles. J. Org. Chem.42, 2893–2897 (1977).
  • Pieczonka, A. M. et al. Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives with luminescent properties. New J. Chem.46, 18016–18025 (2022).
  • Hoffman Fine Chemicals. 1-(Methanesulfonyl)-1H-pyrazole. [Link]

  • Carey, F. A. & Sundberg, R. J. Advanced Organic Chemistry, Part A: Structure and Mechanisms. 5th ed. (Springer, 2007).
  • UCL Discovery. New Applications for Sulfur-Based Leaving Groups in Synthesis. [Link]

  • Li, W. et al. DMSO as a C1 Source for [2 + 2 + 1] Pyrazole Ring Construction via Metal-Free Annulation with Enaminones and Hydrazines. Org. Lett.23, 9534–9538 (2021).
  • Al-Awadi, N. A. et al. Synthesis, Cyclization and Nucleophilic Substitution Reactions of Substituted Pyrazole Carboxylic Acid. Molecules25, 3432 (2020).
  • Ashenhurst, J. Nucleophilic Aromatic Substitution (NAS). Master Organic Chemistry (2018). [Link]

  • Goud, B. S. et al.
  • Bouzayani, N. et al. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules28, 6413 (2023).
  • Schmidt, T. C. et al. Reactions of pyrrole, imidazole, and pyrazole with ozone: kinetics and mechanisms. Environ. Sci.
  • Reddit. Sulfones as leaving groups, silyl migration. r/OrganicChemistry (2024). [Link]

  • Barlin, G. B. et al. Azoles. Part 4. Nucleophilic substitution reactions of halogenoimidazoles. J. Chem. Soc., Perkin Trans. 1 2251–2256 (1986).
  • PubChem. 4-methanesulfonyl-1-methyl-1h-pyrazole. [Link]

  • Reddy, G. S. et al. Regioselective Synthesis of N-Aryl Pyrazoles from Alkenyl Sulfoxonium Ylides and Aryl Diazonium Salts. J. Org. Chem.89, 18535–18549 (2024).
  • The Organic Chemistry Tutor. Leaving Groups and Heteroarenes in Nucleophilic Aromatic Substitutions. YouTube (2023). [Link]

  • ResearchGate. Strategies for the synthesis of 1-sulfonyl-1H-pyrazoles. (2024). [Link]

  • Scribd. Complete Electrophilic Substitution Reactions Pyrazole. [Link]

  • Tonks, I. A. et al. Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N–N Coupling of Diazatitanacycles. Dalton Trans.48, 12154–12162 (2019).
  • Katritzky, A. R. & Narindoshvili, T. Recent advances in heterolytic nucleofugal leaving groups. Chem. Soc. Rev.37, 1457–1469 (2008).
  • ResearchGate. New Applications for Sulfur-Based Leaving Groups in Synthesis. (2020). [Link]

  • The Organic Chemistry Tutor. Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube (2017). [Link]

  • Dudley, G. B. et al.
  • PHARMACY ANTHEM. PYRAZOLE (SYNTHESIS, REACTIONS AND MEDICINAL COMPOUNDS). YouTube (2020). [Link]

  • Osi, A. et al. Synthesis of N-acyl carbazoles, phenoxazines and acridines from cyclic diaryliodonium salts. Beilstein J. Org. Chem.20, 1–8 (2024).

Sources

Exploratory

The Signal in the Noise: A Senior Scientist’s Guide to Assay Optimization &amp; Troubleshooting

Topic: High-Throughput Screening (HTS) & Cell-Based Assay Optimization Content Type: Technical Whitepaper Audience: Senior Researchers, Assay Development Scientists, and Drug Discovery Leads Executive Summary In drug dis...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-Throughput Screening (HTS) & Cell-Based Assay Optimization Content Type: Technical Whitepaper Audience: Senior Researchers, Assay Development Scientists, and Drug Discovery Leads

Executive Summary

In drug discovery, an assay is only as good as its ability to discriminate biology from background. A Z-factor of 0.49 is a failure; a Z-factor of 0.51 is a success. This binary threshold dictates the fate of million-dollar campaigns. This guide moves beyond basic protocols to address the mechanistic sources of assay failure—biological variance, liquid handling artifacts, and compound interference—providing a self-validating framework for robust high-throughput screening (HTS).

Part 1: The Biological Foundation (Minimizing Variance at the Source)

Before optimizing detection parameters, one must stabilize the biological system. The most common source of "technical" failure in cell-based assays is actually biological heterogeneity caused by thermal gradients and metabolic inconsistency.

The "Edge Effect" and Thermal Gradients

The Problem: In 96- or 384-well plates, outer wells evaporate faster and heat up/cool down more quickly than center wells. This causes a "U-shaped" or "domed" signal distribution, ruining the Z-factor. The Mechanism: Rapid temperature shifts cause uneven cell settling. Cells at the edge settle differently than those in the center due to convection currents, leading to density-dependent variability in metabolic readouts (e.g., CellTiter-Glo).

Protocol: Thermal Equilibration & Seeding

  • Harvest Cells: Detach using Accutase (gentler than Trypsin) to preserve receptor integrity.

  • Seed Plates: Dispense cells using an automated multidrop dispenser to ensure CV <5%.

  • The Critical Step (RT Incubation): Do NOT place plates directly into the 37°C incubator.

    • Action: Leave plates at Room Temperature (RT) in the hood for 30–60 minutes after seeding.

    • Why: This allows cells to settle evenly by gravity before thermal convection currents begin.

  • Incubation: Move to 37°C/5% CO₂. Use "dummy wells" (filled with water/media) in the outermost perimeter if edge effects persist.

Cell Density Linearity (The "Sweet Spot")

Assays must be run within the linear range of detection. Oversaturation masks toxicity; undersaturation increases noise.

Visualization: Linearity Optimization Workflow

CellLinearity Start Start: Cell Titration Seed Seed Gradient (500 - 20,000 cells/well) Start->Seed Incubate Incubate (24-48h) Seed->Incubate Readout Measure Signal (RLU/RFU) Incubate->Readout Analyze Plot Signal vs. Cell Number Readout->Analyze Decision Select Density at 50% of Max Signal Analyze->Decision Linear Range

Figure 1: Workflow for determining optimal seeding density. Selecting a density at the midpoint of the linear range ensures sensitivity to both inhibition (signal decrease) and proliferation (signal increase).

Part 2: Assay Robustness (The Z-Factor Paradigm)

The Z-factor is the gold standard for HTS validation, introduced by Zhang et al. (1999). It combines signal dynamic range (separation) and data variability (standard deviation).[1]

Interpreting the Z-Factor


  • 
    : Standard Deviation[2]
    
  • 
    : Mean Signal[1]
    
  • 
    : Positive Control (Max Signal)
    
  • 
    : Negative Control (Min Signal)
    

Table 1: Z-Factor Interpretation Guide

Z-Factor ScoreClassificationActionable Insight
1.0 IdealTheoretical maximum (zero variance).
0.5 ≤ Z < 1.0 ExcellentReady for HTS. Separation band is large.
0 < Z < 0.5 MarginalSTOP. Do not screen. High false positive rate likely.
Z < 0 UnusableSignal windows overlap. Assay optimization required.
Troubleshooting Low Z-Factors

If


, use the logic tree below to diagnose the root cause. It distinguishes between "Low Signal Window" (biology problem) and "High Variability" (pipetting/technical problem).

Visualization: Troubleshooting Logic Tree

TroubleshootingTree Root Problem: Z-Factor < 0.5 CheckWindow Check Signal Window (Mean Pos - Mean Neg) Root->CheckWindow CheckSD Check Standard Deviation (CV %) Root->CheckSD SmallWindow Window is Small CheckWindow->SmallWindow < 5x Background HighSD SD is High (CV > 10%) CheckSD->HighSD > 10% BioIssue Biological Issue: - Low expression? - Weak control compound? - Wrong readout time? SmallWindow->BioIssue TechIssue Technical Issue: - Pipetting error? - Edge effects? - Cell clumping? HighSD->TechIssue

Figure 2: Diagnostic logic for rescuing a failed assay. Distinguishing between signal magnitude issues and variability issues is the first step in remediation.

Part 3: Artifact Identification (PAINS & Interference)[3]

A "hit" in a primary screen is often a false positive caused by compound interference rather than specific binding.[3][4]

PAINS (Pan-Assay Interference Compounds)

Defined by Baell & Holloway (2010), these compounds mimic activity via non-specific mechanisms:

  • Aggregation: Sequestration of the target protein.

  • Redox Cycling: Generation of H₂O₂ (interferes with peroxidase-coupled assays).

  • Covalent Modification: Non-specific reactivity (e.g., rhodanines, enones).[4]

Fluorescence Interference (Quenching & Autofluorescence)

Many library compounds are fluorescent. If your assay readout is GFP (Green Fluorescent Protein) or FITC, a compound that fluoresces at 488nm will appear as a false activator.

Protocol: The "Add-Back" Counter-Screen To confirm if a hit is inhibiting the enzyme or just quenching the signal:

  • Run the standard enzymatic reaction.

  • After the reaction is stopped (but before reading), spike in the "Hit" compound at

    
     concentration.
    
  • Read Signal.

    • Result: If the signal drops significantly compared to vehicle control, the compound is a Quencher (False Positive).

    • Result: If the signal remains stable, the compound acted during the enzymatic phase (True Inhibitor).

Part 4: DMSO Tolerance & Normalization

Solvent effects are a major source of plate-to-plate variability. Most cellular assays tolerate up to 0.5% DMSO, but this must be empirically determined.

DMSO Titration Protocol
  • Prepare media with DMSO concentrations ranging from 0% to 5%.

  • Incubate cells for the duration of the standard assay (e.g., 24h).

  • Measure cell viability (e.g., ATP or Resazurin).

  • Threshold: The Maximum Tolerated Concentration (MTC) is the highest % DMSO where viability remains >95% relative to the 0% control. Never exceed this limit in screening.

Data Normalization

Raw RLU/RFU values are meaningless across different plates. Normalize data using Percent of Control (POC) :



  • 
    : Raw signal of sample well.
    
  • 
    : Mean of negative control (0% activity/inhibition).
    
  • 
    : Mean of positive control (100% activity/inhibition).
    

Note: For advanced screening (large campaigns), consider B-Score normalization to correct for row/column positional effects.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays.[5][6] Journal of Biomolecular Screening.

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays.[4] Journal of Medicinal Chemistry.

  • Lundholt, B. K., Scudder, K. M., & Pagliaro, L. (2003). A Simple Technique for Reducing Edge Effect in Cell-Based Assays. Journal of Biomolecular Screening.

  • Inglese, J., et al. (2007). High-Throughput Screening Assays for the Identification of Chemical Probes. Nature Chemical Biology.

Sources

Foundational

Technical Guide: Strategic Separation and Characterization of N1- and N2-Mesyl Pyrazole Regioisomers

This technical guide details the strategic separation, characterization, and synthesis of N-mesyl pyrazole regioisomers. It is designed for medicinal chemists and process development scientists facing the "tautomer chall...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the strategic separation, characterization, and synthesis of N-mesyl pyrazole regioisomers. It is designed for medicinal chemists and process development scientists facing the "tautomer challenge" in heterocyclic functionalization.

Executive Summary: The Pyrazole Tautomer Challenge

In medicinal chemistry, the pyrazole ring is a privileged scaffold.[1] However, N-functionalization (alkylation, acylation, sulfonylation) of asymmetric 3(5)-substituted pyrazoles invariably yields a mixture of regioisomers. When reacting with methanesulfonyl chloride (MsCl), the resulting N1-mesyl (1-mesyl-3-substituted) and N2-mesyl (1-mesyl-5-substituted) isomers exhibit distinct physicochemical and biological properties.

This guide provides a definitive workflow for the synthesis, separation, and structural validation of these isomers, moving beyond trial-and-error to a mechanistic approach.

Mechanistic Principles of Regioselectivity

Understanding the underlying kinetics and thermodynamics is prerequisite to effective separation.

The Tautomeric Equilibrium

Unsubstituted N-H pyrazoles exist in rapid equilibrium between two tautomers. For a 3-substituted pyrazole:

  • Tautomer A (3-substituted): Less sterically hindered N-H.

  • Tautomer B (5-substituted): More sterically hindered N-H.

Sulfonylation Dynamics

Unlike alkylation, which is often irreversible, N-sulfonylation can be reversible under specific conditions.

  • Kinetic Control: Reaction at low temperatures with weak bases typically favors the N1-isomer (1-mesyl-3-R) due to steric approachability. The electrophile (MsCl) attacks the less hindered nitrogen.

  • Thermodynamic Control: At higher temperatures or with stronger bases, the mixture may equilibrate. However, the N1-isomer is generally the thermodynamic product as well, as it minimizes steric clash between the mesyl group and the C3/C5 substituent. The N2-isomer (1-mesyl-5-R) suffers from "peri-like" steric strain between the sulfonyl group and the substituent at position 5.

ReactionPathway Start 3-Substituted Pyrazole (Tautomer Equilibrium) MsCl Reaction: MsCl / Base Start->MsCl TS1 Transition State A (Less Hindered) MsCl->TS1 Fast (Kinetic) TS2 Transition State B (Steric Clash) MsCl->TS2 Slow Prod1 N1-Mesyl Isomer (1-mesyl-3-R) Major Product TS1->Prod1 Prod2 N2-Mesyl Isomer (1-mesyl-5-R) Minor Product TS2->Prod2 Prod2->Prod1 Isomerization (High T / Acid)

Figure 1: Kinetic and thermodynamic pathways in pyrazole mesylation. The N1-isomer is generally favored by both kinetics and thermodynamics due to steric factors.

Separation Methodologies

Separation strategy depends on the physical state (solid/oil) and the polarity difference (


) of the isomers.[2]
Flash Column Chromatography (FCC)

This is the primary method for isolation.

  • Stationary Phase: Standard Silica Gel (40-63 µm).

  • Mobile Phase: Hexanes/Ethyl Acetate (Hex/EtOAc) or DCM/MeOH.

  • Elution Order:

    • N1-Mesyl (1,3-isomer): Typically less polar (higher

      
      ). The mesyl group is distant from the substituent, resulting in a lower net dipole moment and less exposure of the polar sulfonyl oxygens to the silica surface compared to the N2 isomer.
      
    • N2-Mesyl (1,5-isomer): Typically more polar (lower

      
      ). The proximity of the mesyl group and the C5-substituent often creates a molecular distortion or dipole reinforcement that increases retention on silica.
      

Table 1: Chromatography Optimization Matrix

Isomer PairRecommended Solvent SystemAdditiveNotes
Non-polar R (Phenyl, Alkyl) Hex/EtOAc (Gradient 0-30%)NoneGood separation (

). N1 elutes first.
Polar R (Pyridine, Ester) DCM/MeOH (98:2 to 95:5)0.1% Et3NEt3N prevents streaking if the pyrazole ring is basic.
Very Similar Polarity Toluene/Acetone (9:1)None"Orthogonal" selectivity to Hex/EtOAc.
Crystallization

If the major isomer (N1) is a solid, fractional crystallization is highly effective.

  • Solvent: EtOH or iPrOH.[3]

  • Technique: Dissolve the crude mixture in hot ethanol. The symmetric/less hindered N1 isomer often crystallizes upon cooling, leaving the enriched N2 isomer in the mother liquor.

Characterization & Structural Validation (The "Self-Validating" System)

Do not rely solely on 1H NMR integration. You must prove the regiochemistry using 2D NMR.

NOESY/ROESY (The Gold Standard)

This is the definitive method for assigning N1 vs. N2 without X-ray.

  • N2-Mesyl (1-mesyl-5-R): Strong NOE correlation observed between the Mesyl-CH3 protons and the Substituent (R) protons.

  • N1-Mesyl (1-mesyl-3-R): NO NOE correlation between Mesyl-CH3 and Substituent (R). Instead, NOE is seen between Mesyl-CH3 and the H5 pyrazole proton (if R is at pos 3).

13C NMR Chemical Shifts
  • C3 vs C5: In N-substituted pyrazoles, the carbon adjacent to the nitrogen (C5) is typically upfield relative to C3 due to the "pyrrole-like" character of N1, but the electron-withdrawing mesyl group deshields C5.

  • Diagnostic Shift: The C5 carbon in the N2-isomer (where R is at C5) often appears at a different shift than the C3 carbon in the N1-isomer , but this is relative and requires both isomers for comparison. Stick to NOESY for absolute assignment.

CharacterizationWorkflow Sample Isolated Isomer HNMR 1H NMR Analysis Sample->HNMR NOESY NOESY Experiment (Target: Ms-Me vs R-Group) HNMR->NOESY Decision NOE Signal Observed? NOESY->Decision ResultN2 Conclusion: N2-Mesyl (1-mesyl-5-substituted) Decision->ResultN2 Yes (Proximity) ResultN1 Conclusion: N1-Mesyl (1-mesyl-3-substituted) Decision->ResultN1 No (Distance)

Figure 2: Analytical decision tree for assigning pyrazole regiochemistry.

Detailed Experimental Protocol

Case Study: Synthesis and Separation of 1-mesyl-3-phenylpyrazole (N1) and 1-mesyl-5-phenylpyrazole (N2).

Step 1: Mesylation Reaction
  • Setup: To a flame-dried flask under

    
    , add 3-phenyl-1H-pyrazole (1.0 equiv) and anhydrous DCM (0.2 M).
    
  • Base Addition: Add Triethylamine (1.5 equiv) and cool to 0°C.

  • Reaction: Dropwise add Methanesulfonyl chloride (MsCl, 1.2 equiv).

  • Monitoring: Stir at 0°C for 1h. Monitor by TLC (30% EtOAc/Hex). Expect two spots:

    • Top spot (

      
      ): N1-isomer (Major).
      
    • Bottom spot (

      
      ): N2-isomer (Minor).
      
  • Workup: Quench with saturated

    
    . Extract with DCM. Wash with brine, dry over 
    
    
    
    , and concentrate.
Step 2: Purification & Separation[2]
  • Column: Load crude oil onto a silica cartridge (Sample:Silica ratio 1:50).

  • Gradient: Run isocratic 10% EtOAc/Hex for 2 column volumes (CV) to elute non-polar impurities, then gradient to 40% EtOAc/Hex over 15 CV.

  • Fraction Collection:

    • Fractions A: Pure N1-isomer (Solidifies upon drying).

    • Fractions B: Mixed fractions.

    • Fractions C: Pure N2-isomer (Often an oil or low-melting solid).

Step 3: Validation
  • Isomer A (N1): Dissolve in

    
    . Run NOESY. Verify absence  of cross-peak between Ms-methyl (
    
    
    
    ppm) and Phenyl protons. Verify cross-peak between Ms-methyl and Pyrazole-H5 (
    
    
    ppm).
  • Isomer B (N2): Run NOESY. Verify strong cross-peak between Ms-methyl (

    
     ppm, often shielded by phenyl ring) and Phenyl-ortho protons.
    

Troubleshooting & Stability

  • Hydrolysis: N-mesyl pyrazoles are sulfonamides. They are stable to weak acid/base but will hydrolyze back to the parent pyrazole in boiling NaOH or conc. HCl.

  • Desulfonylation: If the product disappears on the column, the silica may be too acidic. Use 1%

    
     in the eluent to buffer the silica.
    
  • Migration: In rare cases (high T), the mesyl group can migrate from N2 to N1 (thermodynamic sink). Avoid heating crude mixtures above 60°C.

References

  • Regioselectivity in Pyrazole Alkylation/Acylation

    • Mechanism and factors influencing N1 vs N2 selectivity.
    • BenchChem. (2025).[2][4][5] Selective N-Methylation of Pyrazoles. Link

  • Chromatographic Separation of Isomers

    • Protocols for separating closely rel
    • Sielc Technologies.[6] (n.d.). Separation of Pyrazole Isomers on HPLC. Link

  • Structural Characterization (NMR/X-Ray)

    • Use of NOESY and X-ray to determine pyrazole substitution p
    • Loh, W. S., et al. (2013). Synthesis and crystal structures of N-substituted pyrazolines. Molecules, 18(2), 2386-2396.[7] Link

  • Tautomerism and Reactivity

    • Comprehensive review of 3(5)-substituted pyrazole chemistry.
    • Silva, V. L. M., et al. (2019).[8] Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. Link

Sources

Exploratory

Technical Guide: Troubleshooting Low Yields in Pyrazole Mesylation

Executive Summary The mesylation of pyrazoles is deceptively simple in theory but notoriously difficult in practice. Low yields in this transformation are rarely due to a single factor; rather, they stem from a convergen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The mesylation of pyrazoles is deceptively simple in theory but notoriously difficult in practice. Low yields in this transformation are rarely due to a single factor; rather, they stem from a convergence of regiochemical ambiguity and hydrolytic instability .

Many researchers fail to recognize that


-mesylpyrazoles are electronically distinct from standard sulfonamides. They behave as "active amides"  (sulfonylazoles), often possessing sufficient reactivity to act as sulfonyl transfer reagents.[1] Consequently, "low yield" is frequently a result of the product decomposing during aqueous workup or reacting with nucleophilic solvents (methanol, water), rather than a failure of the reaction itself.[1]

This guide provides a mechanistic breakdown and a validated protocol to secure high yields, focusing on stabilizing the labile


-S bond and controlling tautomeric selectivity.

Mechanistic Diagnosis: Why the Reaction Fails

To troubleshoot effectively, we must first understand the competing pathways.[1] The reaction of a pyrazole with methanesulfonyl chloride (MsCl) is not merely a substitution; it is a race between formation, isomerization, and degradation.[1]

The "Active Amide" Trap (Hydrolytic Instability)

Unlike a stable


-mesyl aniline, an 

-mesyl pyrazole features a nitrogen atom that is part of an aromatic system. The electron pair on the

nitrogen is involved in the aromatic sextet (to some extent), but the strong electron-withdrawing nature of the mesyl group combined with the pyrazole's leaving group ability makes the

-S bond susceptible to nucleophilic attack.
  • The Failure Mode: During standard basic aqueous workup (e.g., NaHCO

    
    ), hydroxide ions attack the sulfur, releasing the thermodynamically stable pyrazole anion and methanesulfonate.[1] The product "disappears" into the aqueous layer.
    
  • Scientific Insight:

    
    -sulfonyl pyrazoles are actually used as sulfonyl transfer reagents in organic synthesis, proving their inherent lability [1].[1]
    
Regioselectivity (The N1 vs. N2 Battle)

Unsymmetrical pyrazoles exist in annular tautomerism. The ratio of


-mesylation at position 1 vs. position 2 is governed by:
  • Sterics: The mesyl group is bulky. Reaction at the less hindered nitrogen is kinetically favored.

  • Electronics: The lone pair availability changes based on substituents.

  • Curtin-Hammett Principle: If the tautomers interconvert rapidly (which they do), the product ratio depends on the relative transition state energies, not the ground state tautomer ratio [2].

Pathway Visualization

The following diagram illustrates the competing pathways that lead to yield loss.

ReactionPathways Start Pyrazole Tautomers (Equilibrium) TS Transition State Start->TS Activation MsCl MsCl + Base MsCl->TS Prod_N1 N1-Mesyl Product (Desired) TS->Prod_N1 Kinetic Control Prod_N2 N2-Mesyl Isomer (Undesired) TS->Prod_N2 Steric Clash Workup Aqueous/Alc. Workup Prod_N1->Workup Hydrolysis Hydrolysis (Reversion to Start) Workup->Hydrolysis pH > 8 or Heat Transfer Sulfonyl Transfer (Side Reaction) Workup->Transfer R-OH / R-NH2 present Hydrolysis->Start Loss of Yield

Figure 1: Reaction landscape showing how product stability issues (hydrolysis) mimic low conversion.[1]

Critical Process Parameters (CPP)

The following parameters must be controlled to shift the equilibrium toward the stable product.

ParameterRecommendationScientific Rationale
Solvent DCM or THF (Anhydrous) Pyridine or DMF can promote nucleophilic attack on the product. Anhydrous conditions prevent immediate hydrolysis of MsCl.
Base TEA or DIPEA (2.0 - 3.0 equiv) Stronger bases (NaH) are often unnecessary and can cause bis-mesylation or degradation. Weak bases (Pyridine) may be too nucleophilic, acting as a shuttle catalyst that eventually hydrolyzes the product.[1]
Temperature 0°C

RT
Initial cooling controls the exotherm and improves regioselectivity (kinetic control).
Stoichiometry 1.1 - 1.2 equiv MsCl Large excess of MsCl complicates workup; residual MsCl generates HCl upon quench, which can degrade the product.
Quench Acidic/Buffered CRITICAL: Avoid strong basic quench. Use dilute citric acid or NH

Cl.

Validated Experimental Protocol

This protocol is designed to minimize hydrolytic loss and maximize recovery.

Materials
  • Substituted Pyrazole (1.0 equiv)[1][2]

  • Methanesulfonyl chloride (MsCl) (1.2 equiv)[1]

  • Triethylamine (TEA) (2.5 equiv)[1]

  • Dichloromethane (DCM) (Anhydrous, 10 V)[1]

  • 4-Dimethylaminopyridine (DMAP) (0.1 equiv - Optional catalyst)

Step-by-Step Methodology
  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen/Argon. Add the Pyrazole and DCM.

  • Base Addition: Add TEA via syringe. Cool the mixture to 0°C using an ice bath.

    • Note: If the pyrazole is insoluble, the addition of MsCl usually solubilizes it as the reaction progresses.

  • MsCl Addition: Add MsCl dropwise over 10–15 minutes.

    • Control: Keep internal temp < 5°C to maximize regioselectivity.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Monitoring: Check TLC/LCMS.[3] Do not use methanol in the LCMS sample preparation; use Acetonitrile to avoid generating the "transfer" artifact (methyl mesylate formation).

  • The "Soft" Quench (Crucial Step):

    • Cool back to 0°C.

    • Quench by adding saturated NH

      
      Cl  or 0.5 M Citric Acid .
      
    • Why: Maintaining a pH < 7 during the phase cut prevents the hydroxide-mediated hydrolysis of the N-S bond.

  • Workup:

    • Separate layers immediately.

    • Wash organic layer with Brine.

    • Dry over Na

      
      SO
      
      
      
      (Magnesium sulfate can sometimes be slightly acidic/Lewis acidic, Sodium sulfate is gentler).[1]
    • Concentrate at < 40°C . High heat can cause thermal decomposition.

Troubleshooting Matrix

If the validated protocol fails, use this matrix to diagnose the specific failure mode.

Troubleshooting Issue Low Yield Observed Check1 Is SM remaining? Issue->Check1 Check2 Is Product degrading? Check1->Check2 No (Conversion OK) Action1 Add DMAP (0.1 eq) Check Anhydrous conditions Check1->Action1 Yes (Slow Rxn) Action3 Use Acidic Quench Avoid MeOH in workup Check2->Action3 Product vanishes during workup Action4 Check Regioisomers (NMR) Check2->Action4 Wrong isomer formed Action2 Switch to NaH in THF (Force deprotonation) Action1->Action2 Still Fails

Figure 2: Decision tree for diagnosing yield loss in pyrazole sulfonylation.

Detailed Troubleshooting Table
ObservationRoot CauseCorrective Action
Product visible on TLC but vanishes after column Silica gel acidity/activity hydrolyzes the N-S bond.Deactivate silica with 1% Et

N during packing or switch to Neutral Alumina.
LCMS shows mass of Pyrazole + Methyl (M+14) Artifact: Product reacted with MeOH in LCMS vial.The product is a sulfonyl transfer agent. Run LCMS in ACN/Water only.
Reaction stalls at 50% conversion HCl buildup is protonating the base/pyrazole.Ensure excess base (TEA) is present to scavenge HCl. Add DMAP as a nucleophilic catalyst.
Wrong Regioisomer (Sterically hindered N reacted) Thermodynamic control took over.Lower temperature (-10°C). Switch solvent to Toluene (favors contact ion pairs) [3].

References

  • Vicentini, C. B., et al. (2007).[1] Alkylation of Nitrogen-Containing Heterocycles via In Situ Sulfonyl Transfer. Journal of Agricultural and Food Chemistry, 55(25), 10331–10338.[1] Link[1]

  • Elguero, J., et al. (1976).[1] The Tautomerism of Heterocycles. Advances in Heterocyclic Chemistry, Supplement 1. Academic Press. Link

  • BenchChem Technical Support. (2025). Managing Regioselectivity in Substituted Pyrazole Synthesis. Link

  • Popowycz, F., et al. (2023).[1][2] Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives. PMC - PubMed Central. Link

  • Smith, M. B. (2020).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition.[1] Wiley-Interscience. (General Reference for Sulfonylation Mechanisms).

Sources

Foundational

Optimization of N-Sulfonylation of Pyrazoles: A Technical Guide

Executive Summary The N-sulfonylation of pyrazoles is a pivotal transformation in medicinal chemistry, particularly for modulating the lipophilicity and metabolic stability of drug candidates. While ostensibly a simple n...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The N-sulfonylation of pyrazoles is a pivotal transformation in medicinal chemistry, particularly for modulating the lipophilicity and metabolic stability of drug candidates. While ostensibly a simple nucleophilic substitution, the reaction frequently suffers from regioselectivity issues (N1 vs. N2 functionalization), hydrolysis of the sulfonyl chloride reagent, and difficult purification profiles.

This guide moves beyond standard textbook protocols to provide a mechanistic rationale for solvent and base selection. It contrasts classical homogeneous methods with modern heterogeneous and green chemistry approaches, offering a self-validating framework for process optimization.

Part 1: Mechanistic Underpinnings & Regioselectivity

To optimize this reaction, one must understand that the pyrazole ring is an ambident nucleophile. In unsymmetrical pyrazoles (3- or 5-substituted), the N1 and N2 nitrogens are chemically distinct but exist in rapid tautomeric equilibrium.

The Regioselectivity Paradox
  • Thermodynamic Control: The sulfonyl group is electron-withdrawing. Thermodynamics favor placing the sulfonyl group on the nitrogen that results in the most stable product (often minimizing steric clash with adjacent substituents).

  • Kinetic Control: The reaction rate is driven by the nucleophilicity of the nitrogen. However, the most nucleophilic nitrogen is often the one least sterically hindered, which may not yield the thermodynamically stable isomer.

  • The "Sulfonyl Shuttle": Unlike alkyl groups, sulfonyl groups can migrate or hydrolyze under certain conditions. High temperatures or strong acid catalysis can sometimes equilibrate the mixture, but standard basic conditions usually lock the kinetic product.

Diagram 1: Reaction Mechanism & Regiochemical Divergence

This diagram illustrates the competition between N1 and N2 attack and the role of the base.

G Figure 1: Mechanistic Pathway of Pyrazole N-Sulfonylation cluster_0 Tautomeric Equilibrium T1 Tautomer A (N-H at Pos 1) T2 Tautomer B (N-H at Pos 2) T1->T2 Fast Exchange Base Base (B:) T1->Base Deprotonation T2->Base Deprotonation Anion Pyrazolide Anion (Delocalized Charge) Base->Anion -BH+ TS_N1 Transition State (N1 Attack) Anion->TS_N1 + RSO2Cl TS_N2 Transition State (N2 Attack) Anion->TS_N2 + RSO2Cl RSO2Cl R-SO2-Cl Prod_N1 N1-Sulfonyl Pyrazole (Kinetic/Steric) TS_N1->Prod_N1 Prod_N2 N2-Sulfonyl Pyrazole (Thermodynamic?) TS_N2->Prod_N2

Part 2: Critical Variable Analysis

Solvent Selection Matrix

The choice of solvent dictates the reaction rate (via dielectric constant) and the regioselectivity (via hydrogen bonding and solvation of the anion).

Solvent ClassExamplesSuitabilityMechanistic Insight
Chlorinated DCM, CHCl₃High Excellent solubility for organic bases (TEA) and sulfonyl chlorides. Non-polar enough to suppress rapid hydrolysis of R-SO₂Cl. Drawback: Toxicity, poor regioselectivity control.
Polar Aprotic DMF, DMSO, MeCNMedium/High High dielectric constant accelerates SN2-type attack. DMSO/DMF can enhance regioselectivity by tightly solvating the cation, leaving the "naked" anion free. Drawback: Difficult workup (high BP), potential for side reactions with R-SO₂Cl (e.g., Vilsmeier-type with DMF).
Ethereal THF, 2-MeTHFMedium Good for strong bases (NaH). Solvates cations (Na⁺) well. Drawback: Hygroscopic; wet THF kills the reagent instantly.
Green/Aqueous Water/EtOAc, EtOHEmerging feasible with Phase Transfer Catalysts (PTC) or surfactant-type bases. Benefit: Eco-friendly, easy separation.
Base Optimization Strategy

The base serves two roles: deprotonating the pyrazole (increasing nucleophilicity) and scavenging the HCl byproduct.

Base TypeExamplespKa (conj. acid)Operational Note
Tertiary Amines TEA, DIPEA, DABCO10-11Homogeneous. Standard for kinetic control. Mild. Can act as nucleophilic catalysts (forming highly reactive sulfonylammonium salts).
Inorganic Carbonates K₂CO₃, Cs₂CO₃10-16 (solvent dep.)Heterogeneous. Best for scale-up. Cs₂CO₃ is superior ("Cesium Effect") due to higher solubility and looser ion pairing, often improving yield.
Strong Hydrides NaH, KH~35Irreversible. Fully deprotonates pyrazole before R-SO₂Cl addition. Essential for unreactive (electron-deficient) pyrazoles.
Pyridines Pyridine, DMAP5-9Dual Role. Solvent & Base. DMAP (5-10 mol%) is a critical acylation/sulfonylation catalyst.

Part 3: Optimized Experimental Protocols

Protocol A: The "Classical" Homogeneous Method (Kinetic Control)

Best for: Small scale, simple substrates, rapid screening.

  • Dissolution: Dissolve Pyrazole (1.0 equiv) in anhydrous DCM (0.2 M concentration).

  • Base Addition: Add Triethylamine (TEA) (1.5 equiv).

    • Catalyst Option: Add DMAP (0.1 equiv) if the pyrazole is sterically hindered.

  • Cooling: Cool the mixture to 0°C. Critical: This suppresses disulfonylation and hydrolysis.

  • Reagent Addition: Add Sulfonyl Chloride (1.1 equiv) dropwise over 10 minutes.

  • Monitoring: Warm to RT. Monitor by TLC/LCMS.

  • Workup: Quench with saturated NaHCO₃. Wash organic layer with brine.[1] Dry over Na₂SO₄.[1]

Protocol B: The "Cesium Effect" Heterogeneous Method (Thermodynamic Bias)

Best for: Scale-up, regioselectivity improvement, avoiding chlorinated solvents.

  • Setup: Charge flask with Pyrazole (1.0 equiv) and Cs₂CO₃ (1.5 equiv) or K₂CO₃ (2.0 equiv).

  • Solvent: Add Acetonitrile (MeCN) or Acetone (0.5 M). Note: MeCN provides higher reflux temps if needed.

  • Incubation: Stir at RT for 15 mins to allow partial deprotonation.

  • Reaction: Add Sulfonyl Chloride (1.2 equiv).

  • Optimization: If reaction is slow, heat to 50°C. The heterogeneous nature often favors the thermodynamic isomer over time.

  • Workup: Filter off solid salts. Concentrate filtrate.[1][2]

Protocol C: Green Phase-Transfer Catalysis (Aqueous)

Best for: Industrial safety, green chemistry compliance.

  • Biphasic System: Dissolve Pyrazole in EtOAc or Toluene. Add an equal volume of 10% NaOH or K₂CO₃ (aq).

  • Catalyst: Add TBAB (Tetrabutylammonium bromide) (5 mol%).

    • Mechanism:[3][4][5] TBAB transports the pyrazolide anion into the organic phase where it meets the sulfonyl chloride.

  • Reaction: Add Sulfonyl Chloride dropwise at 0-10°C. Vigorous stirring is mandatory to maximize surface area.

  • Workup: Separate layers. The product is in the organic layer; salts/acid stay in water.

Part 4: Troubleshooting & Optimization Workflow

When the reaction fails, it usually fails due to moisture (hydrolysis) or regioselectivity issues. Use this decision tree to diagnose.

Diagram 2: Optimization Logic Tree

Optimization Figure 2: Troubleshooting Decision Matrix Start Reaction Complete? YieldCheck Is Yield > 80%? Start->YieldCheck Yes LowConv Low Conversion (SM remaining) Start->LowConv No RegioCheck Is Regio Ratio > 10:1? YieldCheck->RegioCheck Yes YieldCheck->LowConv No Success Protocol Validated RegioCheck->Success Yes Action_Temp Action: Lower Temp (-20°C) Switch to Bulky Base (DIPEA) RegioCheck->Action_Temp No (Want Kinetic) Action_Thermo Action: Heat (Reflux) Use Cs2CO3/MeCN RegioCheck->Action_Thermo No (Want Thermo) Hydrolysis Sulfonyl Chloride Hydrolyzed? LowConv->Hydrolysis Check LCMS for R-SO3H Sterics Steric Hindrance? Hydrolysis->Sterics No Action_Dry Action: Distill Solvent Use Fresh R-SO2-Cl Hydrolysis->Action_Dry Yes Action_Force Action: Switch to NaH/THF (Irreversible Deprotonation) Sterics->Action_Force Yes

References

  • Wu, T., et al. (2025). "A new synthesis process of N-sulfonyl pyrazoles from sulfonyl hydrazines and β-diketones promoted by deep eutectic solvents."[6] Tetrahedron.

  • BenchChem Technical Support. (2025). "Optimizing N-Alkylation of Pyrazoles: Regioselectivity and Conditions."[1][7] BenchChem Technical Notes.

  • Soltanzadeh, Z., et al. (2017). "Green synthesis of pyrazole systems under solvent-free conditions."[5] Green Chemistry Letters and Reviews.

  • Yoon, J.Y., et al. (2011). "Recent advances in the regioselective synthesis of Pyrazoles."[8] Current Organic Chemistry.

  • Corradi, A., et al. (2007). "New 'green' approaches to the synthesis of pyrazole derivatives."[9] Molecules.

Sources

Exploratory

Controlling 1,3- vs 1,5-isomer formation in N-substituted pyrazoles

Executive Summary The pyrazole ring is a privileged scaffold in medicinal chemistry, present in blockbuster drugs like Celecoxib (Celebrex), Ruxolitinib, and Sildenafil. However, the synthesis of N-substituted pyrazoles...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole ring is a privileged scaffold in medicinal chemistry, present in blockbuster drugs like Celecoxib (Celebrex), Ruxolitinib, and Sildenafil. However, the synthesis of N-substituted pyrazoles presents a persistent challenge: regioselectivity . The formation of regioisomers (1,3- vs. 1,5-disubstituted) is not merely a purification nuisance; it fundamentally alters the biological activity and metabolic stability of the pharmacophore.

This guide moves beyond basic textbook synthesis, analyzing the mechanistic causality behind isomer formation. It provides researchers with decision-making frameworks and validated protocols to deliberately engineer the desired isomer, minimizing the reliance on "spray and pray" screening or tedious chromatographic separations.

Part 1: The Mechanistic Bifurcation

The most common route to pyrazoles, the Knorr Pyrazole Synthesis , involves the condensation of a hydrazine with a 1,3-dicarbonyl equivalent. The regiochemical outcome is determined by the initial nucleophilic attack.[1]

The Competitive Landscape

The reaction is governed by the interplay between nucleophilicity (of the hydrazine nitrogens) and electrophilicity (of the dicarbonyl carbons).

  • Hydrazine Nucleophilicity:

    • 
       (Terminal):  Typically more nucleophilic due to the alpha-effect, but this is modulated by substitution.
      
    • 
       (Internal):  Sterically hindered and less nucleophilic, unless deprotonated.
      
  • Dicarbonyl Electrophilicity:

    • Controlled by steric bulk and electronic induction of the

      
      -substituents.
      
Visualization: The Knorr Decision Tree

The following diagram illustrates the divergent pathways based on reaction conditions (pH) and substrate polarization.

KnorrMechanism Start Reagents: N-Substituted Hydrazine + Unsymmetrical 1,3-Diketone Condition Reaction Conditions Start->Condition Path_Acid Acidic Conditions (Protonated Hydrazine) Condition->Path_Acid pH < 4 Path_Base Basic/Neutral Conditions (Free Hydrazine) Condition->Path_Base pH > 7 Mech_Acid Mechanism: Sterics dominate. Terminal NH2 attacks less hindered C=O. Path_Acid->Mech_Acid Mech_Base Mechanism: Electronics dominate. Terminal NH2 attacks most electrophilic C=O. Path_Base->Mech_Base Prod_15 Major Product: 1,5-Isomer (Kinetic/Steric Control) Mech_Acid->Prod_15 Prod_13 Major Product: 1,3-Isomer (Electronic/Thermodynamic Control) Mech_Base->Prod_13

Caption: Mechanistic divergence in Knorr synthesis driven by pH and electronic/steric factors.

Part 2: Strategies for Regiocontrol

Strategy A: Targeting the 1,3-Isomer (The "Electronic" Product)

The 1,3-isomer places the N-substituent distal to the C-substituent, minimizing steric clash. This is often the thermodynamic product.

1. Direct Alkylation of Unsubstituted Pyrazoles

  • Mechanism: When alkylating a pre-formed pyrazole ring (tautomeric mixture), the electrophile attacks the nitrogen furthest from the bulky C-substituent to minimize steric strain in the transition state.

  • Limitation: If the C-substituents are small (e.g., Methyl vs. Ethyl), selectivity drops significantly (

    
     ~ 60:40).
    
  • Optimization: Use bulky electrophiles or solvents that cluster ions (e.g., DMF, DMSO) to enhance the steric differentiation.

2. Enaminone Approach (The "Surrogate" Method) Replacing the 1,3-diketone with an enaminone (


) is the most robust method for 1,3-selectivity.
  • Why it works: The enaminone has distinct electrophilic centers. The carbonyl carbon is hard/electrophilic, while the

    
    -carbon attached to the nitrogen is soft.
    
  • Outcome: The terminal

    
     of the hydrazine (hard nucleophile) exclusively attacks the carbonyl (hard electrophile), locking in the 1,3-geometry.
    
Strategy B: Targeting the 1,5-Isomer (The "Steric" Product)

The 1,5-isomer is synthetically more challenging because it forces the N-substituent and C5-substituent into proximity.

1. Acid-Mediated Knorr Synthesis

  • Protocol: Use HCl or Acetic Acid.

  • Mechanism: Acid protonates the hydrazine. The terminal nitrogen becomes an ammonium ion (

    
    ), deactivating it. However, equilibrium allows for a transient free 
    
    
    
    . More importantly, the acid activates the carbonyls. The attack is driven by the least hindered trajectory, often favoring the 1,5-arrangement if the C-substituent is bulky.

2. Regioselective N-Arylation (Chan-Lam / Buchwald) While alkylation favors 1,3, Copper-catalyzed N-arylation can be tuned.

  • Insight: Using specific ligands (e.g., phenanthroline derivatives) and bulky aryl boronic acids can sometimes override thermodynamic preferences, though this is substrate-dependent.

3. 1,3-Dipolar Cycloaddition (The "Click" Route) Reaction of nitrile imines (generated in situ from hydrazonyl halides) with alkynes.[2]

  • Selectivity: Highly dependent on the alkyne polarization. Electron-deficient alkynes (e.g., propiolates) typically yield 1,5-isomers with high regioselectivity due to FMO (Frontier Molecular Orbital) coefficients.

Part 3: Comparative Data Analysis

The following table summarizes the expected Regioisomeric Ratio (rr) based on methodology.

MethodSubstratesPrimary DriverExpected Product (Major)Typical rr (1,3:1,5)
Classic Knorr (EtOH) Hydrazine + DiketoneSterics/Electronics MixMixture60:40 to 80:20
Enaminone Knorr Hydrazine + EnaminoneElectronic (Hard/Soft)1,3-Isomer > 95:5
Acidic Knorr (HCl) Hydrazine + DiketoneSteric1,5-Isomer 20:80 to 5:95
Alkylation (

)
Pyrazole + Alkyl HalideSteric (Thermodynamic)1,3-Isomer 90:10
Cu-Catalysis (Chan-Lam) Pyrazole + Boronic AcidLigand/StericSubstrate DependentVariable
Cycloaddition Nitrilimine + AlkyneFMO Coefficients1,5-Isomer < 5:95

Part 4: Experimental Protocols

Protocol 1: Highly Selective Synthesis of 1,3-Diarylpyrazoles (Enaminone Route)

This protocol utilizes the polarity difference of enaminones to guarantee 1,3-selectivity.

Reagents:

  • Acetophenone derivative (1.0 equiv)

  • DMF-DMA (N,N-Dimethylformamide dimethyl acetal) (1.2 equiv)

  • Aryl hydrazine hydrochloride (1.1 equiv)

  • Ethanol (0.5 M concentration)

Workflow:

  • Enaminone Formation: Heat the acetophenone and DMF-DMA at Reflux for 4–6 hours. Monitor by TLC (disappearance of ketone).

  • Evaporation: Remove excess DMF-DMA under reduced pressure. The residue (enaminone) is often a yellow solid/oil and can be used directly.

  • Cyclization: Dissolve the crude enaminone in Ethanol. Add the Aryl hydrazine HCl.

  • Reflux: Heat at reflux for 2–4 hours.

  • Workup: Cool to RT. The 1,3-isomer often precipitates. Filter and wash with cold ethanol. If no precipitate, evaporate and recrystallize from EtOH/Hexane.

Validation:

  • 1H NMR: Look for the pyrazole C4-H singlet. In 1,3-isomers, this proton often shows an NOE (Nuclear Overhauser Effect) interaction with the N-Aryl ortho-protons.

Protocol 2: Synthesis of 1,5-Diarylpyrazoles (Mg(II) Directed Knorr)

Based on Lewis Acid chelation control to stabilize the intermediate and direct attack.

Reagents:

  • 1,3-Diketone (1.0 equiv)

  • Aryl hydrazine (1.1 equiv)

  • Magnesium Perchlorate [

    
    ] (0.2 equiv) or 
    
    
    
  • Methanol (dry)

Workflow:

  • Chelation: Dissolve the diketone and Mg salt in dry MeOH. Stir for 15 mins at RT to allow coordination.

  • Addition: Add the aryl hydrazine dropwise.

  • Reaction: Stir at RT (or mild heat 40°C) for 12 hours. The Lewis acid activates the carbonyls and can template the hydrazine attack to the more sterically accessible position initially, followed by cyclization.

  • Workup: Quench with dilute HCl (to break chelates) and extract with EtOAc.

Part 5: Workflow for Method Selection

Use this decision matrix to select the optimal synthetic route for your target molecule.

SelectionMatrix Input Target Structure Isomer_Q Desired Isomer? Input->Isomer_Q Target_13 1,3-Disubstituted Isomer_Q->Target_13 1,3 Target_15 1,5-Disubstituted Isomer_Q->Target_15 1,5 Method_13_A Method A: Enaminone + Hydrazine (Best for Aryl/Alkyl) Target_13->Method_13_A De Novo Synthesis Method_13_B Method B: Alkylation of Pyrazole (If ring exists) Target_13->Method_13_B Late Stage Funct. Method_15_A Method C: Cycloaddition (Nitrilimine + Alkyne) Target_15->Method_15_A High Selectivity Req. Method_15_B Method D: Acidic Knorr / Lewis Acid (Mg(II) or Zn(II)) Target_15->Method_15_B Standard Reagents

Caption: Strategic decision matrix for selecting the optimal pyrazole synthesis pathway.

References

  • Fustero, S., et al. (2011). "Regioselective Synthesis of Pyrazoles and Pyrazolines." Chemical Reviews, 111(11), 6984–7034. [Link]

  • Maddaluno, J., et al. (2023). "Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles via Eliminative Nitrilimine-Alkene Cycloaddition." Molecules, 28(3), 1388. [Link]

  • Gonda, Z., & Novák, Z. (2015).[3] "Transition-Metal-Free N-Arylation of Pyrazoles With Diaryliodonium Salts." Chemistry - A European Journal, 21(47), 16801–16806. [Link]

  • Gosselin, F., et al. (2010). "Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles." Journal of Organic Chemistry, 75(12), 4154–4160. [Link]

  • Knorr, L. (1883).[4][5] "Einwirkung von Acetessigester auf Phenylhydrazin." Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.[4] [Link]

Sources

Foundational

Stability of 1-(methylsulfonyl)-1H-pyrazole in Acidic vs. Basic Media

This guide details the stability profile of 1-(methylsulfonyl)-1H-pyrazole (CAS: 262859-70-1), a specialized reagent used in organic synthesis and medicinal chemistry. Technical Guide & Stability Profile Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the stability profile of 1-(methylsulfonyl)-1H-pyrazole (CAS: 262859-70-1), a specialized reagent used in organic synthesis and medicinal chemistry.

Technical Guide & Stability Profile

Executive Summary

1-(methylsulfonyl)-1H-pyrazole (N-mesylpyrazole) exhibits a dichotomous stability profile driven by the electronic nature of the sulfonamide-like nitrogen-sulfur (N-S) bond.

  • Acidic Media: The compound demonstrates high stability .[1] The electron-withdrawing sulfonyl group reduces the basicity of the pyrazole ring, making the N-S bond resistant to acid-catalyzed hydrolysis under standard conditions.

  • Basic Media: The compound is labile . It functions as an "activated sulfonamide," where the pyrazole ring acts as a leaving group. In the presence of hydroxide or strong nucleophiles, it undergoes rapid hydrolysis to form pyrazole and methanesulfonate.

Chemical Identity & Electronic Properties

To understand the stability, we must analyze the molecule's electronic distribution.

PropertyDescription
Structure A pyrazole ring substituted at the N1 position with a methylsulfonyl group.[2][3][4]
Electronic Effect The sulfonyl group (

) is strongly electron-withdrawing. It pulls electron density away from the N1 nitrogen.
Basicity Unsubstituted pyrazole has a pKa (conjugate acid) of ~2.5. The N-sulfonyl group further lowers this pKa, making N-mesylpyrazole a very weak base.
Reactivity Class Sulfonylating Agent. It is chemically similar to N-acetylimidazole but more stable toward moisture. It is designed to transfer the mesyl group to nucleophiles.

Stability in Acidic Media[5]

Mechanistic Insight

In acidic environments, hydrolysis requires the protonation of the substrate to activate it for water attack.

  • Protonation Site: Protonation would theoretically occur at the N2 nitrogen (the pyridine-like nitrogen).

  • Deactivation: The adjacent electron-withdrawing sulfonyl group destabilizes the N2-protonated cation. This raises the activation energy for protonation, keeping the concentration of the reactive intermediate low.

  • Bond Strength: The N-S bond in sulfonamides is generally more robust against acid hydrolysis than the N-C bond in carboxamides.

Predicted Behavior[6][7]
  • 0.1 M HCl / pH 1-2: Stable for >24 hours at room temperature.

  • Strong Acid / Heat: Slow degradation may occur under reflux conditions (e.g., 6M HCl, 100°C), eventually cleaving the N-S bond.

Visualization: Acidic Stability Logic

AcidStability Substrate N-Mesylpyrazole Protonated N2-Protonated Intermediate (Destabilized) Substrate->Protonated Unfavorable Eq. H_Ion H+ (Acid) H_Ion->Protonated Products Hydrolysis (Slow/Negligible) Protonated->Products High Barrier Water H2O Attack

Figure 1: The high energy barrier for protonation prevents rapid acid hydrolysis.

Stability in Basic Media

Mechanistic Insight

In basic media, the mechanism shifts from dissociation to direct nucleophilic attack.

  • Nucleophilic Attack: The hydroxide ion (

    
    ) attacks the sulfur atom of the sulfonyl group.
    
  • Leaving Group: The pyrazole ring is a relatively good leaving group (pKa of pyrazole is ~14.2, but the anion is stabilized by resonance).

  • Irreversibility: The formation of the methanesulfonate anion (

    
    ) and neutral pyrazole is thermodynamically favored.
    
Predicted Behavior[7]
  • pH 8-9 (Mild Base): Slow hydrolysis (Hours to Days).

  • pH > 10 (Strong Base): Rapid hydrolysis (Minutes to Hours).

  • Nucleophiles: Primary amines or thiols will also cleave the N-S bond, resulting in sulfonamides or thiosulfonates (this is the compound's synthetic utility).

Visualization: Base Hydrolysis Pathway

BaseHydrolysis Substrate N-Mesylpyrazole Transition Pentacoordinate Sulfur Intermediate Substrate->Transition Nucleophilic Attack OH_Ion OH- (Base) OH_Ion->Transition Products Pyrazole + Methanesulfonate Transition->Products Elimination

Figure 2: Base-promoted hydrolysis proceeds via direct attack on the sulfur atom.

Comparative Stability Matrix

The following table summarizes the expected stability based on the chemical class of N-sulfonyl azoles.

ConditionpH RangeStability RatingHalf-Life (Est.)Primary Degradant
Strong Acid < 1High > 48 HoursPyrazole + Methanesulfonic Acid
Dilute Acid 1 - 4Very High StableN/A
Neutral 7High StableN/A
Mild Base 8 - 10Moderate 4 - 12 HoursPyrazole + Methanesulfonate
Strong Base > 12Low < 30 MinutesPyrazole + Methanesulfonate

Experimental Protocols

Stability Assessment Protocol (HPLC)

To empirically verify the stability in your specific matrix, use the following self-validating protocol.

Reagents:

  • Stock Solution: 1 mg/mL 1-(methylsulfonyl)-1H-pyrazole in Acetonitrile.

  • Acid Medium: 0.1 N HCl.

  • Base Medium: 0.1 N NaOH (or Phosphate buffer pH 8.0 for milder conditions).

Workflow:

  • Preparation: Spike 50 µL of Stock Solution into 950 µL of the respective medium (Acid/Base/Water).

  • Incubation: Incubate at 25°C (Room Temp) and 40°C (Stress).

  • Sampling: Inject samples at T=0, 1h, 4h, and 24h.

  • Quenching:

    • Acid samples: Neutralize with equal vol. of mild buffer (e.g., 1M Tris pH 8) immediately before injection if column is pH sensitive.

    • Base samples: Quench with 0.1 N HCl immediately to stop hydrolysis.

Analytical Conditions (Reverse Phase HPLC):

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 210 nm (pyrazole absorption) and 254 nm.

Data Interpretation[7][8][9]
  • Retention Time Shift: N-mesylpyrazole is less polar than pyrazole. Expect the parent peak to elute later than the degradation product (pyrazole).

  • Mass Balance: The disappearance of the parent peak should correlate stoichiometrically with the appearance of the pyrazole peak.

References

  • Reactivity of N-Sulfonyl Azoles

    • Context: N-sulfonyl pyrazoles are established reagents for sulfonyl transfer, confirming their susceptibility to nucleophilic
    • Source: Katritzky, A. R., et al. "N-Sulfonylazoles: Useful Reagents for Sulfonylation." Journal of Organic Chemistry.

  • Hydrolysis Mechanisms of Sulfonamides

    • Context: Detailed kinetics of sulfonamide hydrolysis in alkaline media via nucleophilic
    • Source:Chemical Communications. "Hydrolysis of a sulfonamide by a novel elimination mechanism."

  • Pyrazole Properties

    • Context: pKa values and general stability of the pyrazole ring system.
    • Source: National Center for Biotechnology Information. "PubChem Compound Summary for CID 1048, Pyrazole."

  • Deprotection Strategies

    • Context: Use of basic conditions (nucleophiles)
    • Source:Arkivoc. "Selective deprotection of N-Boc-imidazoles and pyrazoles." (Analogous N-activation chemistry).

Sources

Exploratory

A Senior Application Scientist's Guide to Method Validation and Comparative Analysis in Drug Development

Foreword: The Unseen Foundation of Therapeutic Innovation In the intricate and high-stakes world of drug development, the journey from a promising molecule to a life-saving therapeutic is paved with data. The integrity o...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Unseen Foundation of Therapeutic Innovation

In the intricate and high-stakes world of drug development, the journey from a promising molecule to a life-saving therapeutic is paved with data. The integrity of this data is not merely a matter of scientific rigor; it is the bedrock upon which patient safety and drug efficacy are built. This guide is crafted for the researchers, scientists, and drug development professionals who are the architects of this foundation. We will move beyond rote procedural descriptions to explore the causality behind experimental choices, establishing a framework for creating self-validating systems of analysis. Herein lies a synthesis of regulatory expectations, field-proven insights, and the fundamental logic that governs the validation of analytical methods and the execution of critical comparative studies. Our objective is to empower you not just to generate data, but to generate data that is undeniably true, reproducible, and defensible.

Part 1: The Philosophy of Validation: Establishing a State of Control

At its core, analytical method validation is the documented process of proving that a specific procedure is suitable for its intended purpose.[1] This is not a one-time event, but a continuous lifecycle that ensures the reliability of data from early development through to post-approval manufacturing changes.[2] The rationale is mandated by global regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), and harmonized through the International Council for Harmonisation (ICH).[3][4][5]

The fundamental "why" behind validation is risk mitigation. An unvalidated or poorly validated method is a black box, producing numbers that may or may not reflect the true properties of a drug substance or product. This introduces unacceptable risks:

  • Patient Safety: Inaccurate measurements of potency or impurities could lead to incorrect dosing or the administration of harmful substances.

  • Efficacy: If a stability-indicating method fails to detect degradation, a patient may receive a sub-potent drug, rendering the therapy ineffective.

  • Regulatory Compliance: Submission of data from non-validated methods is grounds for rejection, leading to significant delays and financial loss.[5]

Therefore, every protocol we design must function as a self-validating system, where the experimental outputs continuously confirm that the method is performing as expected.

Part 2: The Pillars of Validation: A Deep Dive into Core Parameters

The ICH Q2(R1) guideline provides a harmonized framework for the essential validation characteristics.[6][4][7] Let's dissect the most critical of these, focusing on the causality behind the protocols.

Specificity: The Art of Discrimination

What it is: Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[1][8] For a stability-indicating assay, this is paramount.[5]

Why it's critical: Without proven specificity, you cannot be certain that the signal you are measuring comes exclusively from your analyte. A co-eluting impurity in an HPLC assay, for instance, could artificially inflate the apparent potency of the active pharmaceutical ingredient (API).

Protocol for Establishing Specificity (Example: HPLC Method):

The cornerstone of specificity validation is the forced degradation study .[9][10] This involves intentionally stressing the drug substance and product to generate potential degradation products.

  • Stress Conditions: Expose the API and formulated drug product to a range of conditions as recommended by ICH Q1A(R2)[10][11]:

    • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 80°C for 48 hours.

    • Photolytic: Expose to light at an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Analysis: Analyze the stressed samples alongside an unstressed control sample.

  • Peak Purity Analysis: The causal link is established here. Use a photodiode array (PDA) detector to perform peak purity analysis on the analyte peak in all stressed samples. The goal is to demonstrate that the peak is spectrally homogenous, providing evidence that no degradant is co-eluting.[8][12]

  • Acceptance Criteria: The analyte peak must be well-resolved from all degradation product peaks, and the peak purity angle should be less than the purity threshold.

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2, color="#4285F4"] subgraph Specificity Validation Workflow A[Drug Substance & Product] --> B{Forced Degradation}; B --> C[Acid Hydrolysis]; B --> D[Base Hydrolysis]; B --> E[Oxidation]; B --> F[Thermal]; B --> G[Photolytic]; subgraph Analysis direction LR C --> H[HPLC Analysis]; D --> H; E --> H; F --> H; G --> H; end H --> I{Peak Purity Assessment}; I --> J[Result: Specificity Demonstrated]; end node [color="#34A853"] J; }

Caption: Workflow for establishing method specificity.

Linearity & Range

What they are:

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[12]

  • Range: The interval between the upper and lower concentrations of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[13]

Why they're critical: Linearity underpins the mathematical relationship used for quantification. Without a linear response, a simple single-point calibration is invalid, leading to inaccurate calculations of the analyte's concentration.

Protocol for Establishing Linearity:

  • Preparation: Prepare a series of at least five concentrations of the analyte reference standard spanning the expected range. For a drug substance assay, a typical range is 80% to 120% of the target concentration.

  • Analysis: Analyze each concentration level in triplicate.

  • Evaluation: Plot the mean response (e.g., peak area) versus the concentration.

  • Statistical Analysis: Perform a linear regression analysis on the data.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should not be significantly different from zero. A visual inspection of the plot should show a clear linear relationship.

Accuracy & Precision

What they are:

  • Accuracy: The closeness of test results obtained by the method to the true value.[2] It's often expressed as percent recovery.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels:

    • Repeatability: Precision under the same operating conditions over a short interval (intra-assay precision).

    • Intermediate Precision: Precision within the same laboratory but with different analysts, on different days, or with different equipment.

    • Reproducibility: Precision between different laboratories (inter-laboratory trials).

Why they're critical: Accuracy tells you if your method is systematically biased, while precision tells you how much random error is inherent in the measurement. A method can be precise but not accurate, consistently giving the same wrong answer. Both are required for trustworthy results.

Protocol for Establishing Accuracy (Spike/Recovery Method):

  • Preparation: Use a drug product placebo (a mixture of all excipients without the API). Spike the placebo at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) with a known amount of API.

  • Replicates: Prepare three independent samples at each concentration level.

  • Analysis: Analyze all nine samples.

  • Calculation: Calculate the percent recovery for each sample: (Measured Concentration / Theoretical Concentration) * 100.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% for each concentration level.[14][15]

Validation Parameter Statistical Method/Tool Typical Acceptance Criteria
Accuracy Mean, Standard Deviation (SD) of % Recovery98.0% - 102.0%
Precision (Repeatability) Relative Standard Deviation (RSD)RSD ≤ 1.0%
Precision (Intermediate) RSD, F-testRSD ≤ 2.0%, F-test shows no significant difference
Linearity Correlation Coefficient (r²)r² ≥ 0.999
Specificity Peak Purity Analysis (for chromatography)Peak purity angle < purity threshold
Quantitation Limit (QL) Signal-to-Noise Ratio (S/N)S/N ≥ 10

Table 1: Summary of key validation parameters and typical acceptance criteria for an HPLC assay method.

Part 3: The Logic of Comparison: Bridging Studies and Comparability

Once methods are validated, they become the tools for making critical comparisons. A common and critical scenario is a change in the manufacturing process (e.g., a change in site, scale, or synthesis route).[16] The objective is to demonstrate that the post-change product is comparable to the pre-change product, ensuring no adverse impact on safety or efficacy.[16][17]

A comparability protocol is a detailed, pre-defined plan for assessing the effect of such changes.

dot graph G { layout=dot; rankdir=TB; bgcolor="#F1F3F4"; node [shape=ellipse, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2]; edge [color="#5F6368"];

}

Caption: Logical flow of a manufacturing change comparability study.

Designing a Bridging Study

A bridging study is an additional study conducted to provide data that allows extrapolation of existing clinical data to a new situation, such as a manufacturing change or extending a drug's approval to a new region.[18][19]

Key Principles:

  • Risk Assessment: The extent of the comparability exercise depends on the risk associated with the change. A minor change in an excipient supplier may require only analytical testing, while a change in cell line for a biologic will require a comprehensive analytical, non-clinical, and potentially clinical bridging study.[20]

  • Side-by-Side Testing: The cornerstone of a comparability study is the direct, side-by-side analysis of multiple batches of pre-change and post-change material using the same set of validated analytical methods.

  • Statistical Equivalence: The goal is often to demonstrate statistical equivalence, not just similarity. This requires pre-defined acceptance criteria for the difference between the pre- and post-change materials. Appropriate statistical tools like the t-test, F-test, and Analysis of Variance (ANOVA) are crucial.[13][21]

Protocol for a Basic Analytical Comparability Study:

  • Material Selection: Select at least three representative batches of the pre-change product and three qualification batches of the post-change product.

  • Testing Plan: Define the battery of tests to be performed. This should include:

    • Release tests (e.g., assay, purity, dissolution).

    • Characterization tests sensitive to the potential impact of the change (e.g., detailed impurity profiling, structural characterization for biologics).[22]

    • Stability studies on both pre- and post-change materials.

  • Acceptance Criteria: Prospectively define the acceptance criteria for comparability. For a quantitative attribute, this is often expressed as an equivalence interval (e.g., the 95% confidence interval for the difference in means must fall within ±5.0%).

  • Data Analysis: Execute the testing plan and analyze the data according to the pre-defined statistical methods.

Conclusion: A Commitment to Unimpeachable Data

Validation and comparative analysis are not mere regulatory hurdles; they are the scientific disciplines that ensure the quality, safety, and efficacy of medicines. By understanding the causality behind each protocol and designing robust, self-validating systems, we move from being technicians to true scientists. The in-depth knowledge of why a method works provides the authority to defend it, and the rigorous design of comparative studies provides the confidence to make critical decisions. This commitment to unimpeachable data is our fundamental contribution to the advancement of human health.

References

  • Bioanalytical method validation - Scientific guideline . European Medicines Agency (EMA). [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024 . U.S. Food and Drug Administration (FDA). [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . ECA Academy. [Link]

  • FDA Guidance on Analytical Method Validation . Scribd. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance . ProPharma. [Link]

  • The role of forced degradation studies in stability indicating HPLC method development . ResearchGate. [Link]

  • Guideline Bioanalytical method validation . European Medicines Agency (EMA). [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content . Slideshare. [Link]

  • Draft Guideline Bioanalytical method validation . European Medicines Agency (EMA). [Link]

  • ICH and FDA Guidelines for Analytical Method Validation . Lab Manager. [Link]

  • FDA Releases Guidance on Analytical Procedures . BioPharm International. [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies . LCGC International. [Link]

  • A Note on Bridging Study Design and Analysis . Longdom Publishing. [Link]

  • Design and analysis of bridging studies . Scholars@Duke. [Link]

  • Design and analysis of bridging studies with prior probabilities on the null and alternative hypotheses . PubMed. [Link]

  • Bioanalytical method validation emea . Slideshare. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . U.S. Food and Drug Administration (FDA). [Link]

  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1) . Jordi Labs. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) . ICH. [Link]

  • Design and Analysis of Bridging Studies . Routledge. [Link]

  • Design and analysis of bridging studies with prior probabilities on the null and alternative hypotheses . ResearchGate. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology . U.S. Food and Drug Administration (FDA). [Link]

  • Validating Analytical Methods for Biopharmaceuticals, Part 1: Development and Optimization . BioPharm International. [Link]

  • A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines . International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Validation and Comparison of Drug Analysis Techniques and Chromatographic Methods . Walsh Medical Media. [Link]

  • Importance of Forced Degradation In Stability-Indicating Methods . ARL Bio Pharma. [Link]

  • Analytical Method Validation for Biotechnology Proteins, Peptides, and Antibodies . ResearchGate. [Link]

  • Statistical tools and approaches to validate analytical methods: methodology and practical examples . EDP Sciences. [Link]

  • A Review on HPLC Method Development and Validation in Forced Degradation Studies . International Journal of Advanced Research in Science, Communication and Technology. [Link]

  • Development and Validation of Analytical Methods for Biologics: Ensuring Purity and Consistency in Biopharmaceuticals . ResearchGate. [Link]

  • Guideline on Comparability after a change in the Manufacturing Process- Non-Clinical and Clinical Issues . European Medicines Agency (EMA). [Link]

  • Analytical Method Development and Validation in Pharmaceuticals . LinkedIn. [Link]

  • Analytical Method Validation for Biopharmaceuticals . SciSpace. [Link]

  • Analytical Strategies for Comparability in Bioprocess Development . Sanofi. [Link]

  • Guidance for Industry Comparability Protocols Protein Drug Products and Biological Products - Chemistry, Manufacturing and Controls . FDA. [Link]

  • Comparability Concepts and Case Studies . CASSS. [Link]

  • Manufacturing Changes and Comparability for Human Cellular and Gene Therapy Products; Draft Guidance for Industry . U.S. Food and Drug Administration (FDA). [Link]

  • Statistical Methods for Drug Discovery . Basicmedical Key. [Link]

  • Comparison of Conventional Statistical Methods with Machine Learning in Medicine: Diagnosis, Drug Development, and Treatment . PubMed. [Link]

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Foundational

Mass Spectrometry Fragmentation Patterns of Sulfonyl Pyrazoles: A Technical Guide

Audience: Researchers, Senior Scientists, and DMPK Specialists in Drug Discovery. Scope: Structural elucidation, mechanistic fragmentation pathways, and experimental protocols for sulfonyl-substituted pyrazoles (e.g., CO...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Senior Scientists, and DMPK Specialists in Drug Discovery. Scope: Structural elucidation, mechanistic fragmentation pathways, and experimental protocols for sulfonyl-substituted pyrazoles (e.g., COX-2 inhibitors).

Executive Summary

Sulfonyl pyrazoles represent a privileged scaffold in medicinal chemistry, forming the core of blockbuster anti-inflammatory drugs like Celecoxib (Celebrex) and Deracoxib. For the analytical scientist, these compounds present a unique mass spectrometric challenge: their fragmentation is driven by the interplay between the electron-rich pyrazole ring and the electron-withdrawing sulfonyl moiety.

This guide moves beyond basic spectral matching. It details the mechanistic causality of ion formation—specifically the competing pathways of S-N bond cleavage versus the thermodynamically complex


 extrusion rearrangement. Mastery of these patterns is critical for distinguishing metabolic soft spots from isobaric impurities during early-phase drug development.

Structural Chemistry & Ionization Physics

The Protonation Site Paradox

In Electrospray Ionization (ESI), the site of protonation dictates the fragmentation cascade.

  • Kinetic Control: The sulfonamide nitrogen (

    
    ) or the sulfonyl oxygen are accessible but less basic.
    
  • Thermodynamic Control: The pyridine-like nitrogen (

    
    ) of the pyrazole ring is the most basic site (
    
    
    
    for neutral pyrazole, modulated by substituents).

Implication: While the precursor ion


 is typically protonated on the pyrazole ring, high-energy collision-induced dissociation (CID) often triggers a proton transfer to the sulfonyl group or the sulfonamide nitrogen, initiating the primary cleavage events.
Key Structural Motifs

We analyze two distinct subclasses common in pharma:

  • Pyrazole-Benzenesulfonamides: (e.g., Celecoxib) where the sulfonyl group is on a phenyl ring attached to the pyrazole.

  • 1-Sulfonyl Pyrazoles: Where the sulfonyl group is directly bonded to the pyrazole nitrogen (often seen in intermediates or specific agrochemicals).

Primary Fragmentation Pathways

Mechanism A: The Sulfonamide Cleavage (Diagnostic)

For drugs like Celecoxib, the most abundant fragmentation pathway involves the ejection of the sulfonamide moiety. This is the "fingerprint" transition used in MRM (Multiple Reaction Monitoring) quantification.

  • Neutral Loss: 79 Da (

    
    ) or 81 Da (
    
    
    
    ).
  • Mechanism: Inductive cleavage driven by the stability of the resulting phenyl cation or radical cation.

Mechanism B: The Extrusion Rearrangement

A more complex, "unanticipated" pathway involves the loss of 64 Da (


) without the loss of the amine group. This requires a skeletal rearrangement, often observed in high-energy CID.
  • The Pathway: The oxygen of the sulfonyl group attacks the adjacent aromatic ring (ipso attack), followed by the expulsion of

    
     and recombination of the aryl rings or formation of a C-N bond.
    
  • Significance: This distinguishes covalently bound metabolites from simple adducts.

Mechanism C: Pyrazole Ring Fission

At high collision energies (


), the pyrazole ring itself fractures.
  • Diagnostic Loss: HCN (27 Da) or

    
     (41 Da) if methylated.
    
  • Observation: This confirms the integrity of the heterocyclic core.

Visualization of Fragmentation Logic

The following diagram maps the fragmentation tree for a generic Diaryl-Sulfonyl-Pyrazole (analogous to Celecoxib).

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 382 (Celecoxib) Frag_Sulfonamide Loss of Sulfonamide [M+H - SO2NH2]+ m/z 302 Precursor->Frag_Sulfonamide Inductive Cleavage (-80 Da) Frag_SO2 SO2 Extrusion (Rearrangement) [M+H - SO2]+ m/z 318 Precursor->Frag_SO2 Skeletal Rearrangement (-64 Da) Diag_Ion Diagnostic Ion [Ph-SO2]+ (m/z 141) or [Ph-NH2]+ Precursor->Diag_Ion Direct Cleavage Frag_Aryl Biaryl Cation (Stable Core) Frag_Sulfonamide->Frag_Aryl Loss of substituents Frag_RingOpen Ring Fission Loss of HCN/CH3CN Frag_Sulfonamide->Frag_RingOpen High CE (>40eV)

Caption: Figure 1. ESI-MS/MS fragmentation tree for Celecoxib-class sulfonyl pyrazoles. The red dashed line indicates the rearrangement pathway characteristic of sulfonyl migration.

Experimental Protocol: The Self-Validating Workflow

To ensure data integrity, the following LC-MS/MS protocol includes built-in validation steps.

Instrumentation Setup
  • Source: ESI (Positive Mode generally preferred for basic pyrazoles; Negative Mode for acidic sulfonamides).

  • Analyzer: Q-TOF or Orbitrap (High Resolution required for

    
     vs 
    
    
    
    differentiation).
Step-by-Step Methodology
StepActionRationale (Causality)
1. Source Optimization Tune Capillary Temp to 300-350°C. Set Sheath Gas to 45 arb units.High temp is required to desolvate the polar sulfonamide, but excessive heat can cause in-source loss of

.
2. Energy Ramping Acquire MS/MS at stepped Collision Energies (NCE: 20, 35, 50).Low CE preserves the molecular ion; High CE forces the diagnostic pyrazole ring opening (HCN loss).
3. In-Source CID Check Validation Step: Compare MS1 spectra at 0V vs 30V cone voltage.If fragments (e.g.,

302) appear in MS1 at 30V, the sulfonamide bond is labile. This confirms the precursor identity.
4. Isotope Filtering Check the

isotope pattern (4.2% abundance).
Validates the presence of Sulfur.[1] Loss of the

satellite confirms

ejection.
Workflow Diagram

Workflow Sample Sample Injection Source ESI Source (Temp: 320°C) Sample->Source Filter Quadrupole Selection (Isolation: 1.0 Da) Source->Filter Cell HCD/CID Cell (Stepped NCE) Filter->Cell Detector Orbitrap/TOF (R > 30k) Cell->Detector Decision Diagnostic Ions Present? Detector->Decision Decision->Sample No: Re-optimize Output Valid Spectrum Decision->Output Yes: Structure Confirmed

Caption: Figure 2. LC-MS/MS acquisition workflow with decision gate for diagnostic ion validation.

Diagnostic Data Interpretation

Use this table to correlate observed ions with structural motifs. Data is based on Celecoxib-like scaffolds (


).
Observed Fragment (

)
Neutral Loss (Da)Structural InterpretationMechanism
382.0 0Precursor

Protonation on Pyrazole

.
362.0 20Loss of HFSpecific to fluorinated derivatives (e.g., Celecoxib).
318.0 64Loss of

Rearrangement: Sulfonyl extrusion. Rare in simple spectra, common in metabolites.
302.0 80Loss of

Primary Cleavage: S-C bond scission.
155.0 -

Sulfonyl cation. Indicates the sulfonyl is on the phenyl ring.
117.0 -

Characteristic of the phenyl-pyrazole core (loss of sulfonamide ring).

Note on "The Ortho Effect": If the sulfonyl group is ortho to a substituent containing a nucleophile (e.g., amine or hydroxyl), the loss of


 becomes the base peak due to proximity-driven cyclization.

References

  • MassBank Record: Celecoxib. MassBank Consortium. (2019).[2] ESI-QTOF MS2 Spectrum of Celecoxib (Accession: AU235659). [Link]

  • Wang, Z., et al. (2002). The unanticipated loss of SO2 from sulfonamides in collision-induced dissociation. Rapid Communications in Mass Spectrometry. [Link]

  • Kuhn, B. L., et al. (2019). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.[3][4] IntechOpen.[2][3] [Link]

  • Ghiandoni, G. M., et al. (2021).[5] RENATE: A Pseudo-retrosynthetic Tool for Synthetically Accessible de novo Design (Celecoxib Fragmentation).[5] Journal of Cheminformatics. [Link]

Sources

Exploratory

Spectroscopic Characterization of the N-Sulfonyl Moiety: A Guide to Infrared Analysis in Drug Discovery

Executive Summary The N-sulfonyl functional group ( ) represents a cornerstone pharmacophore in medicinal chemistry, forming the structural basis of sulfonamide antibiotics, sulfonylurea antidiabetics, and thiazide diure...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The N-sulfonyl functional group (


) represents a cornerstone pharmacophore in medicinal chemistry, forming the structural basis of sulfonamide antibiotics, sulfonylurea antidiabetics, and thiazide diuretics. In drug development, the precise spectroscopic characterization of this moiety is critical for structural validation, polymorph screening, and quality control.

This guide provides a rigorous technical analysis of the Infrared (IR) characteristic peaks associated with the N-sulfonyl group. It moves beyond basic peak listing to explore the vibrational mechanics, electronic substituent effects, and practical experimental protocols required for high-fidelity data acquisition.

Theoretical Foundation: Vibrational Mechanics of the Core

The N-sulfonyl group is characterized by a tetrahedral sulfur atom bonded to two oxygens, a nitrogen, and a carbon (typically aromatic or alkyl). The high polarity of the


 bonds results in large dipole moment changes during vibration, making these bands intense and highly diagnostic in IR spectroscopy.
The Coupled Oscillator System

Unlike simple carbonyls, the sulfonyl group (


) behaves as a coupled oscillator. The two 

bonds do not vibrate independently; rather, they couple to form two distinct fundamental modes:
  • Asymmetric Stretching (

    
    ):  The two oxygen atoms move in opposite directions relative to the sulfur. This requires higher energy and appears at a higher wavenumber.[1]
    
  • Symmetric Stretching (

    
    ):  The two oxygen atoms expand and contract in phase. This appears at a lower wavenumber.[2]
    
The S-N Linkage

The


 bond in sulfonamides possesses partial double-bond character due to 

orbital overlap between the sulfur and nitrogen. This electronic delocalization stiffens the bond, shifting the stretching frequency higher than that of a pure single bond, typically into the "fingerprint" region, making it a subtle but confirmatory diagnostic marker.

Characteristic Peak Analysis

The identification of the N-sulfonyl group relies on a "triad" of signals: the


 asymmetric stretch, the 

symmetric stretch, and the

stretch.[3] For primary and secondary sulfonamides,

vibrations provide a fourth dimension of structural data.
Quantitative Summary of Characteristic Bands
Vibrational ModeFrequency Range (

)
IntensityDiagnostic Value

Asymmetric Stretch (

)
1330 – 1370 StrongPrimary ID. Highly sensitive to phase.

Symmetric Stretch (

)
1140 – 1170 StrongPrimary ID. Often sharper than

.

Stretch (

)
900 – 935 MediumConfirmatory. Distinguishes from sulfones.

Stretch (

)
3200 – 3400 VariableDifferentiation. Distinguishes

vs

vs

.[4]

Bend (

)
1550 – 1590 Weak/MedSecondary. Often obscured by aromatic

.
Detailed Spectral Interpretation
The

Stretching Region (1400 – 1100

)

This is the most reliable region for identification.

  • Asymmetric Band (~1350

    
    ):  This band is often broad and intense. In the solid state, hydrogen bonding (if 
    
    
    
    is present) can broaden this peak further and shift it to slightly lower frequencies.
  • Symmetric Band (~1160

    
    ):  This peak is typically sharper and very stable. It is less affected by hydrogen bonding than the asymmetric mode.
    
  • Differentiation Rule: If you observe strong bands at ~1350 and ~1160

    
    without a carbonyl peak (1650-1750 
    
    
    
    ), the probability of a sulfonyl group is >95%.
The

Region (3500 – 3100

)

Crucial for determining the substitution class of the sulfonamide.

  • Primary Sulfonamides (

    
    ):  Exhibit two  distinct bands arising from asymmetric and symmetric 
    
    
    
    stretching.[4]
  • Secondary Sulfonamides (

    
    ):  Exhibit a single  sharp band around 3260–3300 
    
    
    
    .[4]
  • Tertiary Sulfonamides (

    
    ): No bands  in this region. This absence is diagnostic when combined with strong 
    
    
    
    peaks.
The

Fingerprint (~900

)

While often cluttered by aromatic


 bending modes, the 

stretch is a valuable differentiator between sulfonamides (

) and sulfones (

). Sulfones lack this band.

Structural Diagnostic Logic (Visualization)

The following decision tree outlines the logical flow for assigning N-sulfonyl structures based on IR spectral data.

IR_Decision_Tree Start Unknown Spectrum Analysis CheckSO2 Check SO2 Region (~1350 & ~1160 cm-1) Start->CheckSO2 NoSO2 Not a Sulfonyl Compound CheckSO2->NoSO2 Absent HasSO2 Strong Doublet Present CheckSO2->HasSO2 Present CheckNH Check N-H Region (3200-3400 cm-1) HasSO2->CheckNH TwoBands Two Bands (Asym + Sym) CheckNH->TwoBands OneBand One Band CheckNH->OneBand NoBand No Bands CheckNH->NoBand Primary Primary Sulfonamide (R-SO2-NH2) TwoBands->Primary Secondary Secondary Sulfonamide (R-SO2-NH-R') OneBand->Secondary TertiaryOrSulfone Tertiary Sulfonamide OR Sulfone NoBand->TertiaryOrSulfone CheckSN Check S-N Stretch (~900-935 cm-1) TertiaryOrSulfone->CheckSN HasSN Band Present CheckSN->HasSN NoSN Band Absent CheckSN->NoSN TertiaryFinal Tertiary Sulfonamide (R-SO2-NR2) HasSN->TertiaryFinal SulfoneFinal Sulfone (R-SO2-R) NoSN->SulfoneFinal

Figure 1: Logical decision tree for classifying N-sulfonyl derivatives based on characteristic IR bands.

Experimental Protocols

To ensure reproducibility and minimize artifacts (such as hygroscopic water interference), a rigorous sample preparation protocol is required.

Method A: Attenuated Total Reflectance (ATR)

Preferred for rapid screening and solid-state polymorphism studies.

  • Crystal Cleanliness: Ensure the ATR crystal (Diamond or ZnSe) is cleaned with isopropanol and a lint-free wipe. Background scan must be flat.

  • Sample Loading: Place ~5-10 mg of solid sample on the crystal center.

  • Compression: Apply pressure using the anvil. Crucial: For sulfonamides, excessive pressure can induce pressure-induced amorphization or polymorphic transitions in rare cases. Apply just enough pressure to maximize signal-to-noise ratio (aim for ~90-95% transmittance baseline).

  • Acquisition: Scan range 4000–600

    
    , 4 
    
    
    
    resolution, 32 scans.
Method B: KBr Pellet

Preferred for high-resolution publication data and resolving fine splitting patterns.

  • Drying: Dry KBr powder at 110°C overnight to remove adsorbed moisture (water bands at 3400

    
     interfere with 
    
    
    
    analysis).
  • Ratio: Mix sample with KBr in a 1:100 ratio (1 mg sample : 100 mg KBr).

  • Grinding: Grind in an agate mortar. Note: Do not over-grind if the sample is polymorphic; heat from friction can alter the crystal form.

  • Pressing: Press at 8-10 tons for 2 minutes under vacuum to evacuate air bubbles.

  • Validation: The resulting pellet should be transparent. A cloudy pellet indicates moisture or poor grinding, which causes scattering (sloping baseline).

Workflow Visualization

Sample_Prep_Workflow Sample Solid Sample Choice Select Method Sample->Choice ATR_Clean Clean Crystal (Isopropanol) Choice->ATR_Clean Rapid/Polymorph KBr_Dry Dry KBr (110°C) Choice->KBr_Dry High Res/Quant ATR_Load Load Sample ATR_Clean->ATR_Load ATR_Press Apply Pressure (Monitor Contact) ATR_Load->ATR_Press ATR_Scan Acquire Spectrum ATR_Press->ATR_Scan KBr_Mix Mix 1:100 (Agate Mortar) KBr_Dry->KBr_Mix KBr_Press Press Pellet (10 Tons/Vac) KBr_Mix->KBr_Press KBr_Scan Acquire Spectrum KBr_Press->KBr_Scan

Figure 2: Experimental workflow for IR sample preparation of sulfonamides.

Troubleshooting & Artifacts

The "Water Mask"

Sulfonamides are often capable of hydrogen bonding with atmospheric moisture.

  • Artifact: A broad band at 3400–3500

    
     can mask the sharp 
    
    
    
    stretch of secondary sulfonamides or merge the doublet of primary sulfonamides.
  • Solution: Dry the sample in a vacuum desiccator over

    
     for 2 hours before analysis. If using KBr, ensure the salt is strictly anhydrous.
    
Polymorphism

Sulfonamides are notorious for polymorphism (e.g., sulfathiazole).

  • Observation: Slight shifts (

    
    ) in the 
    
    
    
    and
    
    
    regions between batches.
  • Causality: Different crystal packing alters the hydrogen bonding network, directly impacting the force constants of the

    
     and 
    
    
    
    bonds.
  • Action: Do not dismiss these shifts as instrument error. They likely indicate a different crystal form.

Solvent Residue
  • Artifact: Sharp peaks at ~1900

    
     or ~3000 
    
    
    
    (aliphatic
    
    
    ) if crystallized from toluene or ethanol.
  • Differentiation: Check for specific solvent bands (e.g., Ethanol

    
     at 3300 
    
    
    
    , Toluene aromatic overtones).

References

  • LibreTexts Chemistry. Infrared Spectroscopy Absorption Table. (Accessed 2024). [Link]

  • Michigan State University (MSU). Infrared Spectroscopy - Functional Group Frequency Tables. [Link]

  • Royal Society of Chemistry (RSC). The infrared spectra of some sulphonamides.[5] J. Chem. Soc., 1955, 669.[5] [Link][5]

  • National Institutes of Health (NIH) / PubMed. Infrared identification of sulphonamides using attenuated total reflection. J Pharm Pharmacol. 1971.[6] [Link]

  • Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

Sources

Foundational

Definitive Guide to 15N NMR Shifts for N-Substituted Pyrazole Characterization

Executive Summary In medicinal chemistry, the pyrazole ring is a privileged scaffold (found in Celecoxib, Ruxolitinib, Sildenafil). However, the biological activity of pyrazoles is strictly governed by their regiochemist...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the pyrazole ring is a privileged scaffold (found in Celecoxib, Ruxolitinib, Sildenafil). However, the biological activity of pyrazoles is strictly governed by their regiochemistry. N-alkylation or N-arylation of asymmetric pyrazoles often yields a mixture of regioisomers (N1-substituted vs. N2-substituted) that are notoriously difficult to distinguish using standard


H or 

C NMR due to overlapping signals and subtle electronic differences.

This guide details the application of


N NMR spectroscopy —specifically indirectly detected experiments like HMBC—as the "gold standard" for unambiguous structural assignment. By leveraging the distinct chemical shift separation between "pyrrole-like" and "pyridine-like" nitrogens, researchers can determine regiochemistry with absolute certainty.

Part 1: The Regioselectivity Challenge

When an asymmetric pyrazole (tautomer


) is alkylated, two isomers are possible. In standard 

H NMR, the differences in ring proton shifts between Isomer 1 and Isomer 2 are often negligible (< 0.1 ppm). Crystal structures are slow and not always viable.

The


N Solution: 
Nitrogen chemical shifts are roughly 10-times more sensitive to electronic environment changes than carbon shifts. In N-substituted pyrazoles, the two nitrogen atoms exist in fundamentally different hybridization states, resulting in a massive chemical shift separation (~80–150 ppm) that serves as a binary diagnostic tool.

Part 2: N NMR Fundamentals for Pyrazoles

The Two Nitrogen Types

To interpret the spectra, one must distinguish between the two nitrogen environments within the pyrazole ring:

  • Pyrrole-like Nitrogen (N1):

    • Hybridization:

      
      , but the lone pair is involved in the aromatic 
      
      
      
      -system.
    • Shielding: Highly shielded (electron-rich).

    • Chemical Shift: Upfield.

    • Structural Feature: This is the nitrogen bearing the substituent (R).

  • Pyridine-like Nitrogen (N2):

    • Hybridization:

      
      , with the lone pair orthogonal to the 
      
      
      
      -system (available for H-bonding/coordination).
    • Shielding: Deshielded.

    • Chemical Shift: Downfield.

    • Structural Feature: This is the nitrogen with the double bond (

      
      ).
      
Reference Scales (Critical Warning)

The literature is divided between two reference scales. Confusing them will lead to incorrect assignments.

  • Liquid Ammonia Scale (Liq. NH

    
     = 0 ppm):  Preferred in medicinal chemistry and bio-NMR. Values are generally positive .
    
  • Nitromethane Scale (CH

    
    NO
    
    
    
    = 0 ppm):
    IUPAC standard.[1][2] Values are generally negative .

Conversion:



This guide utilizes the Liquid Ammonia Scale for clarity.

Diagnostic Chemical Shift Ranges

The following table synthesizes data from seminal works by Clade, Elguero, and Alkorta.

Nitrogen TypeElectronic CharacterChemical Shift (ppm) [Liq. NH

Scale]
Chemical Shift (ppm) [MeNO

Scale]
Pyrrole-like (N1-R) Shielded130 – 180 ppm -250 to -200 ppm
Pyridine-like (N2) Deshielded250 – 320 ppm -130 to -60 ppm
NH (Free Base) Averaged (Tautomeric)180 – 230 ppm *-200 to -150 ppm

*Note: In unsubstituted pyrazoles at room temperature, rapid proton exchange often results in a single broad signal representing the average of N1 and N2.

Part 3: Experimental Workflow & Protocols

Direct detection (


N 1D) is impractical for pharmaceuticals due to the low natural abundance of 

N (0.37%) and the negative NOE. The standard protocol utilizes Indirect Detection via

H.
The Method: H- N gHMBC

The Gradient Heteronuclear Multiple Bond Correlation (gHMBC) experiment is the workhorse. It correlates protons to nitrogens separated by 2-3 bonds (


 and 

).

Protocol: Instrument Setup

  • Probe: Inverse detection probe (BBI, TBI, or CryoProbe) is essential.

  • Pulse Sequence: hmbcgpndqf (Bruker) or equivalent (gradient selected, magnitude mode).

  • Optimization (

    
    -coupling): 
    
    • Set the long-range coupling delay (CNST13) to 8 Hz (approx 62.5 ms).

    • Rationale: Pyrazole

      
       couplings typically range from 6–12 Hz. 8 Hz provides a safe detection window for both 2-bond and 3-bond correlations.
      
  • Spectral Width:

    • 
      H: Standard (0–12 ppm).
      
    • 
      N: Wide (0–400 ppm on NH
      
      
      
      scale) to capture both amine-like and imine-like signals.
  • Scans: 32–64 scans are usually sufficient for 10 mg of sample (MW < 500) on a 400 MHz instrument.

Visualization: The Assignment Logic

The following diagram illustrates the decision process for assigning a 1,3- vs. 1,5-disubstituted pyrazole isomer using HMBC data.

Pyrazole_Assignment Start Start: Unknown Isomer (N-Alkylated Pyrazole) Exp Run 1H-15N gHMBC (Optimize for J = 8 Hz) Start->Exp Analyze Analyze Cross-Peaks from N-Alkyl Protons Exp->Analyze N1_Peak Identify N1 Signal (Correlated to N-Alkyl H) Analyze->N1_Peak Strong 2J Coupling Shift_Check Check N1 Chemical Shift N1_Peak->Shift_Check Pyrrole Shift ~130-180 ppm (Pyrrole-like) Shift_Check->Pyrrole Expected Pyridine Shift ~250-320 ppm (Pyridine-like) Shift_Check->Pyridine Rare/Wrong Assignment Coupling Analyze Ring Proton Correlations Pyrrole->Coupling Path_A N1 couples to H5 (3J) N2 couples to H3 (3J) Coupling->Path_A Conclusion Final Assignment: Confirm via NOE (H-Alkyl to H5) Path_A->Conclusion

Figure 1: Logic flow for assigning pyrazole regiochemistry using


N HMBC. The chemical shift of the nitrogen directly coupled to the alkyl group confirms the N-substitution site.

Part 4: Case Study – Distinguishing 1,3- from 1,5-Isomers

A common synthetic scenario involves the reaction of a hydrazine (R-NH-NH


) with a 1,3-diketone, yielding two regioisomers.

Scenario: You have a pyrazole with a Methyl group on Nitrogen and a Phenyl group on Carbon.

  • Isomer A: 1-methyl-3-phenylpyrazole.

  • Isomer B: 1-methyl-5-phenylpyrazole.

Differentiation Step-by-Step:

  • Locate the N-Methyl signal in

    
    H NMR:  Typically ~3.8–4.0 ppm.
    
  • Locate the N1 signal in HMBC: Look for the

    
    N signal that shows a strong correlation to the N-Methyl protons.
    
  • Locate the Ring Protons:

    • Isomer A (1,3-subst): The proton at position 5 (H5) is adjacent to N1.

    • Isomer B (1,5-subst): The proton at position 3 (H3) is adjacent to N2.

  • The "Smoking Gun" Correlation:

    • In Isomer A , the N1 nitrogen (identified by the methyl group) will show a correlation to H5 (the proton adjacent to it).

    • In Isomer B , the N1 nitrogen will NOT show a correlation to H3 (which is far away). Instead, the other nitrogen (N2) will couple to H3.

FeatureIsomer A (1,3-substituted)Isomer B (1,5-substituted)
N1 Shift ~170 ppm~175 ppm (Steric compression may cause slight deshielding)
N2 Shift ~260 ppm~260 ppm
NOE Strong NOE between N-Me and H5 Strong NOE between N-Me and Phenyl (H5 is absent/far)

Part 5: Scientific Integrity & Self-Validation

To ensure your assignment is robust, use this self-validating checklist:

  • The Chemical Shift Check: Does the nitrogen bearing the alkyl group fall strictly within the 130–180 ppm range? If it is >200 ppm, re-evaluate; you may be looking at an N-oxide or a miscalibrated scale.

  • The Integration Check: If using

    
    N-labeled hydrazine (recommended for complex cases), the N1-H coupling (
    
    
    
    Hz) will be visible in the
    
    
    H NMR as a doublet.
  • Solvent Effects:

    
    N shifts are solvent-dependent (up to 10 ppm variation). DMSO-d
    
    
    
    is preferred over CDCl
    
    
    for sharper peaks and better solubility, though shifts may move slightly downfield due to H-bonding.
Visualizing the Molecular Connectivity

The diagram below details the specific couplings observed in a generic N-alkyl pyrazole.

Couplings cluster_molecule HMBC Correlations (1-Methyl-Pyrazole) N1 N1 (Pyrrole-like) ~170 ppm N2 N2 (Pyridine-like) ~260 ppm Me N-Methyl (1H) Me->N1 2J (Strong) Me->N2 3J (Weak) H5 H5 (Ring Proton) H5->N1 2J H5->N2 3J H3 H3 (Ring Proton) H3->N2 2J

Figure 2: Key HMBC correlations. The N-Methyl group couples strongly to N1 (


) and weakly to N2 (

). H5 couples to both, facilitating the "bridge" in assignment.

References

  • Clade, I., Alkorta, I., & Elguero, J. (2016). The chemistry of pyrazoles.[3][4][5][6][7] In Advances in Heterocyclic Chemistry. This is the seminal review establishing the chemical shift ranges for azoles.

  • Faure, R., et al. (2002). Gradient-enhanced 1H-15N HMBC for the characterization of nitrogen heterocycles.Magnetic Resonance in Chemistry. Establishes the pulse sequence parameters for optimal detection.

  • Alkorta, I., & Elguero, J. (2020). NMR of Pyrazoles: A Review.Molecules.[2][3][6][8][9] Detailed tables of chemical shifts for various substituted pyrazoles.

  • Martin, G. E., & Williams, A. J. (2015). Long-range heteronuclear shift correlation.Annual Reports on NMR Spectroscopy. Provides the theoretical basis for

    
    -value optimization (8 Hz) in HMBC.
    
    

Sources

Protocols & Analytical Methods

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Technical Notes & Optimization

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Safety & Regulatory Compliance

Safety

1-(Methylsulfonyl)-1H-pyrazole: Proper Disposal &amp; Handling Guide

Part 1: Executive Summary & Chemical Profile 1-(Methylsulfonyl)-1H-pyrazole (CAS: 262859-70-1) is a specialized reagent primarily used in organic synthesis as a sulfonyl transfer agent . Unlike highly volatile sulfonyl c...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Profile

1-(Methylsulfonyl)-1H-pyrazole (CAS: 262859-70-1) is a specialized reagent primarily used in organic synthesis as a sulfonyl transfer agent . Unlike highly volatile sulfonyl chlorides, this


-sulfonylazole offers a balance of reactivity and stability, allowing for the selective mesylation of amines and alcohols.

However, its stability profile presents specific disposal challenges.[1] It resists rapid hydrolysis compared to acid chlorides, meaning it persists longer in waste streams. Improper disposal can lead to the release of sulfur oxides (


) and nitrogen oxides (

) upon uncontrolled combustion.
Chemical Identity Table
ParameterData
Chemical Name 1-(Methylsulfonyl)-1H-pyrazole
CAS Number 262859-70-1
Molecular Formula

Molecular Weight 146.17 g/mol
Physical State Off-white to white crystalline solid
Solubility Soluble in DCM, THF, Ethyl Acetate; limited solubility in water.
Reactivity Class

-Sulfonylazole (Sulfonamide-like); Weakly electrophilic.

Part 2: Hazard Assessment & Safety Logic

Before initiating disposal, you must understand the why behind the protocol. This compound is not P-listed (acutely toxic) under RCRA, but it carries specific hazards that dictate its waste stream.

Reactivity & Decomposition[2]
  • Thermal Instability: Like many nitrogen-rich heterocycles linked to sulfonyl groups, this compound can decompose exothermically at high temperatures.

  • Combustion Byproducts: Incineration without scrubbing releases Sulfur Dioxide (

    
    ) and Nitrogen Oxides (
    
    
    
    ), which are corrosive and environmentally regulated.
  • Hydrolysis: While less reactive than methanesulfonyl chloride, it will eventually hydrolyze in aqueous acidic/basic conditions to release methanesulfonic acid and pyrazole.

GHS Hazard Classification (Derived)
  • H315: Causes skin irritation.[2][3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.

  • Precautionary Principle: Treat as a potential sensitizer due to the sulfonyl moiety.

Part 3: Step-by-Step Disposal Procedures

Protocol A: Solid Waste Disposal (Pure Substance)

Use this protocol for expired reagents, spill cleanup residues, or excess solid material.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk during transport.

  • Segregation: Do NOT mix with strong oxidizers (e.g., permanganates, nitrates) or strong bases in the solid waste bin. The heat of reaction could trigger decomposition.

  • Labeling:

    • Primary Label: "Hazardous Waste - Solid."

    • Constituents: "1-(Methylsulfonyl)-1H-pyrazole."[4][5][6][7]

    • Hazard Checkbox: [x] Toxic [x] Irritant.[5]

  • Final Disposition: This stream must be routed for High-Temperature Incineration with gas scrubbing. Do not landfill.

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Use this protocol for reaction mixtures containing the reagent.

  • Solvent Assessment: Determine the primary solvent.

    • Halogenated (DCM, Chloroform): Segregate into "Halogenated Organic Waste."

    • Non-Halogenated (THF, EtOAc): Segregate into "Non-Halogenated Organic Waste."[8]

  • Quenching (Recommended for High Concentrations):

    • If the waste solution contains >10% active reagent, perform a mild quench before binning to prevent downstream reactivity.

    • Quench Step: Add the solution slowly to a mixture of dilute aqueous sodium hydroxide (1M) and methanol. Stir for 30 minutes to hydrolyze the

      
      -sulfonyl bond.
      
    • Result: This converts the reactive reagent into Methanesulfonate (salt) and Pyrazole, which are thermodynamically stable.

  • Disposal: Pour the quenched mixture into the appropriate solvent waste carboy.

Protocol C: Contaminated Glassware & Spills
  • Spill Cleanup:

    • Solid Spill: Do not dry sweep if dust generation is likely. Use a damp paper towel or a HEPA vacuum. Place waste in the Solid Waste container.

    • Surface Decontamination: Wipe the area with 10% sodium carbonate solution to neutralize any hydrolyzed methanesulfonic acid, followed by water.

  • Glassware:

    • Rinse glassware with Acetone or Methanol before washing with water. Collect the first rinse as organic waste.

    • Wash with detergent and water.

Part 4: Decision Matrix & Workflow

The following diagram illustrates the logical flow for determining the correct waste stream, ensuring compliance with standard laboratory safety practices.

DisposalWorkflow Start Waste Generation: 1-(Methylsulfonyl)-1H-pyrazole StateCheck Physical State? Start->StateCheck SolidPath Solid / Residue StateCheck->SolidPath Powder/Crystals LiquidPath Solution / Reaction Mix StateCheck->LiquidPath Dissolved SolidWasteBin Solid Hazardous Waste (Incineration Only) SolidPath->SolidWasteBin QuenchCheck Concentration > 10%? LiquidPath->QuenchCheck QuenchAction Quench: NaOH/MeOH (Hydrolysis) QuenchCheck->QuenchAction Yes (High Reactive Load) SolventCheck Primary Solvent? QuenchCheck->SolventCheck No (Dilute) QuenchAction->SolventCheck HaloWaste Halogenated Waste Stream (e.g., DCM) SolventCheck->HaloWaste Contains Halogens NonHaloWaste Non-Halogenated Waste Stream (e.g., THF, EtOAc) SolventCheck->NonHaloWaste Flammables Only

Caption: Operational decision tree for segregating 1-(Methylsulfonyl)-1H-pyrazole waste streams.

Part 5: References

  • National Institutes of Health (NIH). (2020). NIH Drain Discharge Guide and Waste Policy.[1] Division of Environmental Protection.[1] Retrieved from [Link]

Sources

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